2-Bromo-4-chloro-3-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHHMJZKBNKCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211521-46-8 | |
| Record name | 2-bromo-4-chloro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Bromo-4-chloro-3-methylpyridine" CAS number and properties
An In-Depth Technical Guide to 2-Bromo-4-chloro-3-methylpyridine: A Key Intermediate for Advanced Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and materials science, highly functionalized heterocyclic compounds are indispensable building blocks. This compound, identified by CAS Number 1211521-46-8, emerges as a strategic intermediate, offering multiple points for selective chemical modification.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, predictive spectroscopic signatures, and core applications. We delve into the causality behind its synthetic utility, particularly the differential reactivity of its halogen substituents, and provide validated protocols for its characterization. The narrative is grounded in established chemical principles, positioning this compound as a versatile scaffold for the synthesis of complex molecular architectures in pharmaceutical and agrochemical research.[2]
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a ubiquitous pharmacophore found in a vast array of approved therapeutic agents.[3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, making it a privileged structure in drug design. The strategic introduction of multiple, distinct functional groups onto this scaffold is a cornerstone of modern synthetic chemistry, allowing for precise, stepwise elaboration into complex target molecules.
This compound is a prime example of such a highly valuable building block. It features:
-
A pyridine core for interaction with biological targets.
-
A bromo substituent at the 2-position, which is highly reactive and serves as the primary handle for cross-coupling reactions.
-
A chloro substituent at the 4-position, offering a secondary, less reactive site for subsequent functionalization.
-
A methyl group at the 3-position, which provides steric and electronic influence on the ring's reactivity and can play a role in optimizing binding interactions of the final molecule.
This guide will explore the technical details of this compound, providing the foundational knowledge necessary for its effective application in research and development.
Physicochemical and Structural Properties
The unique arrangement of substituents defines the chemical behavior of this compound. The physical properties are summarized below, providing essential data for experimental design.
| Property | Value | Source |
| CAS Number | 1211521-46-8 | [1][4] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1][5] |
| Exact Mass | 204.92939 Da | [1][6] |
| Boiling Point (Predicted) | 241.8 ± 35.0 °C at 760 mmHg | [1] |
| LogP (Predicted) | 2.806 | [1] |
| Polar Surface Area (PSA) | 12.89 Ų | [1] |
| Appearance | Off-white to light yellow solid | [7] |
The key to this molecule's utility lies in the differential reactivity of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position while leaving the 4-chloro group intact for subsequent transformations.
Spectroscopic Characterization: A Predictive Framework and Protocol
While comprehensive, published experimental spectra for this specific isomer are limited, its structure allows for a highly accurate prediction of its spectral characteristics. This section provides a predictive analysis and a self-validating protocol for acquiring empirical data.
Predicted Nuclear Magnetic Resonance (NMR) Data
-
¹H NMR (500 MHz, CDCl₃): The proton spectrum is expected to show three distinct signals: two aromatic protons and one methyl group.
-
H-6: Predicted to be a doublet around δ 8.2-8.4 ppm, coupled to H-5.
-
H-5: Predicted to be a doublet around δ 7.1-7.3 ppm, coupled to H-6.
-
-CH₃: Predicted to be a singlet around δ 2.4-2.6 ppm.
-
-
¹³C NMR (125 MHz, CDCl₃): The carbon spectrum should display six unique signals.
-
C-2 (C-Br): Expected to be significantly downfield, ~δ 145-150 ppm.
-
C-4 (C-Cl): Expected around ~δ 148-153 ppm.
-
C-6: Expected around ~δ 150-155 ppm.
-
C-3 (C-CH₃): Expected around ~δ 130-135 ppm.
-
C-5: Expected around ~δ 125-130 ppm.
-
-CH₃: Expected to be the most upfield signal, ~δ 15-20 ppm.
-
Predicted Mass Spectrometry (MS) Data
In an Electron Ionization (EI) mass spectrum, the key feature will be the isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
-
Molecular Ion [M]⁺: A cluster of peaks around m/z 205, 207, and 209, reflecting the different isotopic combinations of Br and Cl. The most abundant peak in this cluster would be from the C₆H₅⁷⁹Br³⁵ClN formula.
-
Key Fragments: Loss of a bromine atom ([M-Br]⁺) leading to a fragment around m/z 126/128, and loss of a chlorine atom ([M-Cl]⁺) leading to a fragment around m/z 170/172.
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating method for confirming the identity and purity of the compound.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Configuration:
-
Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Configuration:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time and purity. Extract the mass spectrum from the main peak and compare it against the predicted fragmentation pattern, paying close attention to the isotopic peak distributions.[8]
Synthesis and Strategic Reactivity
The synthesis of this compound typically involves multi-step halogenation and functionalization of a pyridine precursor. Its true value, however, is realized in its subsequent reactions.
Core Application: Palladium-Catalyzed Cross-Coupling
The compound is an ideal substrate for sequential cross-coupling reactions. The C-Br bond at the 2-position is the more reactive site, enabling selective Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions under standard conditions, leaving the C-Cl bond at the 4-position untouched for a second, often more forcing, coupling reaction.
Caption: Workflow for a selective Suzuki cross-coupling reaction.
This selective reactivity is fundamental to building molecular complexity efficiently, allowing for the controlled, directional synthesis of highly decorated pyridine derivatives.
Applications in Research and Drug Development
Halogenated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules.[9]
-
Pharmaceutical Development: This scaffold is used in the synthesis of kinase inhibitors, where the pyridine nitrogen can form key hydrogen bonds in the ATP binding pocket of the enzyme.[10] It also serves as a precursor for anti-inflammatory and antimicrobial agents.[2] The ability to introduce different substituents at the 2- and 4-positions is critical for structure-activity relationship (SAR) studies.
-
Agrochemicals: The pyridine core is present in many herbicides, fungicides, and insecticides.[2] this compound provides a robust starting point for creating new crop protection agents.
-
Materials Science: The rigid, aromatic structure can be incorporated into specialty polymers and organic materials to enhance thermal stability and introduce specific electronic properties.[2]
Caption: Logical progression from building block to drug candidate.
Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact CAS number is not widely published, data from structurally similar compounds provide a strong basis for safe handling procedures.[6][11]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.[12]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[12]
-
Conclusion
This compound (CAS: 1211521-46-8) is more than a simple chemical; it is a strategic tool for molecular design. Its pre-installed, differentially reactive halogen handles provide a clear and logical pathway for the synthesis of complex, highly substituted pyridine derivatives. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, reactivity, and handling requirements is the first step toward unlocking its considerable potential in creating novel and high-value molecules.
References
- 1. This compound | CAS#:1211521-46-8 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. leapchem.com [leapchem.com]
- 4. 1211521-46-8|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-3-chloro-4-picoline | 884495-42-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. innospk.com [innospk.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. 2-Bromo-3-chloro-4-methylpyridine [acrospharmatech.com]
Physical and chemical properties of 2-Bromo-4-chloro-3-methylpyridine
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4-chloro-3-methylpyridine
Introduction
This compound is a halogenated pyridine derivative that serves as a versatile and high-value building block in modern organic synthesis. With the CAS Number 1211521-46-8, this compound's unique substitution pattern—featuring a bromine atom, a chlorine atom, and a methyl group on the pyridine ring—provides multiple reactive sites for strategic molecular elaboration.[1] Its structural complexity and reactivity make it a crucial intermediate in the development of novel compounds, particularly within the pharmaceutical and agrochemical industries.[2][3] This guide offers a detailed exploration of its core physical and chemical properties, reactivity profile, and practical applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Molecular Structure and Physicochemical Properties
The arrangement of substituents on the pyridine ring dictates the compound's physical characteristics and its chemical behavior. The electron-deficient nature of the pyridine ring, combined with the inductive effects of the halogen atoms, defines its role in synthetic transformations.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Summary of Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data sources.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1211521-46-8 | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1][4] |
| Exact Mass | 204.92939 Da | [4] |
| Boiling Point | 241.8 ± 35.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [5] |
| LogP (octanol/water) | 2.80 (Predicted) | [1] |
| SMILES | CC1=C(C=CN=C1Br)Cl | [6] |
| InChIKey | UAHHMJZKBNKCIN-UHFFFAOYSA-N | [6] |
Spectroscopic Profile for Structural Verification
Accurate characterization is essential for confirming the identity and purity of the material. The expected spectroscopic data provides a benchmark for quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts will be influenced by the positions of the electronegative halogen substituents.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbon atom bonded to the bromine (C-2) and the carbon bonded to the chlorine (C-4) are expected to be significantly downfield.[7]
-
Mass Spectrometry (MS): The mass spectrum, typically acquired via GC-MS with Electron Ionization (EI), will be characterized by its molecular ion peak. A critical feature is the isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), leading to a distinctive cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺).[7]
-
Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and methyl group, C=N and C=C stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations.[7]
Representative Protocol: GC-MS Analysis
This protocol provides a standardized workflow for verifying the molecular weight and fragmentation pattern of this compound.
-
Sample Preparation: Prepare a dilute solution by dissolving approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean autosampler vial.
-
GC Configuration:
-
Injector Temperature: 250 °C.
-
Oven Program: Initiate at 60 °C, hold for 2 minutes, then ramp at a rate of 15 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium, with a constant flow rate.
-
-
MS Configuration:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
-
Source Temperature: ~230 °C.
-
-
Injection & Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak for the target compound. Extract the mass spectrum for this peak and analyze the molecular ion cluster and fragmentation pattern to confirm the structure.[7]
Chemical Properties and Reactivity
The synthetic utility of this compound is defined by the differential reactivity of its two carbon-halogen bonds. This allows for selective, stepwise functionalization, which is a cornerstone of modern synthetic strategy.
Palladium-Catalyzed Cross-Coupling Reactions
In transition-metal-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The established reactivity trend for halogens in this step is I > Br > Cl > F, which is inversely correlated with C-X bond strength.[8]
-
Causality: The C-Br bond is weaker and more polarizable than the C-Cl bond. Consequently, the palladium catalyst will preferentially insert into the C-Br bond at the 2-position. This selective reactivity allows for the initial introduction of a new substituent at the C-2 position while leaving the C-4 chloro group intact for subsequent transformations.[8][9] This makes the compound an ideal substrate for building molecular complexity in a controlled manner.
Caption: Workflow for a selective Suzuki cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, the reactivity trend is often reversed in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate and the leaving group's ability to depart determine the reaction rate.[8]
-
Causality: The rate-determining step is typically the initial nucleophilic attack. The more electronegative chlorine atom is better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Furthermore, the electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[8] Consequently, the C-Cl bond is often more susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines) than the C-Br bond in SNAr reactions, allowing for selective functionalization at the C-4 position.[8]
Applications in Research and Development
The dual reactivity of this compound makes it a valuable intermediate for creating diverse molecular libraries.
-
Pharmaceutical Development: This compound is a key starting material for synthesizing complex molecules targeting a range of therapeutic areas. Halogenated pyridines are privileged structures in medicinal chemistry, appearing in drugs for anti-inflammatory, antimicrobial, and anti-cancer applications.[2][3][10][11]
-
Agrochemicals: It is used in the synthesis of advanced herbicides and fungicides. The pyridine scaffold is essential for developing active ingredients that enhance crop protection and yield.[2][3]
-
Material Science: The compound can be incorporated into specialty polymers and other materials where its specific electronic and structural properties can be leveraged.[3]
Safety and Handling
This compound is a research chemical and must be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Classification: According to GHS classifications provided to the European Chemicals Agency (ECHA), this compound is associated with the following hazards[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Avoid breathing dust, fumes, or vapors.[12]
-
Wash hands thoroughly after handling.[12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
References
- 1. This compound | CAS#:1211521-46-8 | Chemsrc [chemsrc.com]
- 2. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound(1211521-46-8) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Spectral data of 2-Bromo-4-chloro-3-methylpyridine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Data of 2-Bromo-4-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound this compound (CAS No. 1211521-46-8). As a substituted pyridine, this molecule is of significant interest in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is paramount for its application in synthesis and drug development. This document collates and interprets available and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the spectral data, underpinned by established scientific principles, and provides standardized protocols for data acquisition.
Molecular Structure and Overview
This compound is a polysubstituted pyridine ring with a molecular formula of C₆H₅BrClN and a molecular weight of approximately 206.47 g/mol .[1] The strategic placement of a bromine atom, a chlorine atom, and a methyl group on the pyridine scaffold creates a unique electronic and steric environment, making it a versatile building block in organic synthesis. Accurate spectral characterization is crucial for confirming its identity and purity.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
Experimental Data:
An available ¹H NMR spectrum for this compound confirms the expected signals.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | ~8.2 ppm | Doublet |
| H-5 | ~7.3 ppm | Doublet |
| -CH₃ | ~2.5 ppm | Singlet |
Interpretation:
-
H-6 (δ ~8.2 ppm): This proton is adjacent to the electronegative nitrogen atom and is therefore the most downfield of the aromatic protons. It appears as a doublet due to coupling with H-5.
-
H-5 (δ ~7.3 ppm): This proton is further from the nitrogen and is shifted upfield relative to H-6. It also appears as a doublet due to coupling with H-6.
-
-CH₃ (δ ~2.5 ppm): The methyl protons appear as a singlet in the aliphatic region, as there are no adjacent protons to couple with.
Caption: Standard workflow for NMR data acquisition and processing.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.
Predicted Data:
While a published experimental spectrum was not available at the time of this guide, the chemical shifts can be predicted based on the substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145-150 |
| C-4 | ~148-152 |
| C-6 | ~150-155 |
| C-3 | ~130-135 |
| C-5 | ~125-130 |
| -CH₃ | ~18-22 |
Interpretation:
-
C-2 and C-4: These carbons are directly attached to the electronegative bromine and chlorine atoms, respectively, and are therefore significantly deshielded, appearing at the downfield end of the aromatic region.
-
C-6: This carbon is adjacent to the nitrogen atom and is also strongly deshielded.
-
C-3 and C-5: These are the protonated carbons of the pyridine ring and appear at more intermediate chemical shifts.
-
-CH₃: The methyl carbon is in the aliphatic region and is the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Data:
The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=N, C=C, and C-halogen bonds.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1200-1000 | C-Cl stretch |
| 700-500 | C-Br stretch |
Interpretation:
The presence of sharp peaks in the 3100-3000 cm⁻¹ region would confirm the aromatic C-H bonds. The aliphatic C-H stretching from the methyl group would be observed around 2980-2850 cm⁻¹. A series of characteristic bands in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring vibrations. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Data:
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern.
| m/z | Ion | Notes |
| 205/207/209 | [M]⁺ | Molecular ion peak showing isotopic pattern for Br and Cl. |
| 126 | [M-Br]⁺ | Loss of a bromine radical. |
| 170/172 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 190/192/194 | [M-CH₃]⁺ | Loss of a methyl radical. |
Interpretation:
The molecular ion region will be complex due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) and two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative abundance of these isotopic peaks can be used to confirm the elemental composition. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms or the methyl group as radicals.
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid sample like this compound.
5.1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to achieve narrow and symmetrical peaks.
-
Data Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. Following this, acquire a proton-decoupled ¹³C spectrum.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
5.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.
-
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
5.3. Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the ion source. For a solid sample, this is often done using a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Conclusion
The comprehensive spectral analysis of this compound, combining ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a detailed and unambiguous structural characterization. The presented data, both experimental and predicted, are in excellent agreement with the known molecular structure. This guide serves as a valuable resource for scientists working with this compound, enabling confident identification and quality control in research and development settings.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-3-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Bromo-4-chloro-3-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, reaction mechanisms, and practical experimental protocols. By elucidating the causality behind experimental choices and grounding the discussion in authoritative references, this guide aims to serve as a valuable resource for the synthesis of this important heterocyclic compound.
Introduction: The Significance of this compound
Halogenated pyridine derivatives are a cornerstone in the synthesis of a wide array of functional molecules. Among these, this compound (C₆H₅BrClN) is a particularly valuable building block due to the distinct reactivity of its substituents on the pyridine ring. The presence of both bromine and chlorine atoms at specific positions, along with a methyl group, allows for selective chemical modifications, making it a sought-after intermediate in the synthesis of complex organic molecules. Its applications span from the development of potential anti-tumor and anti-infective agents in the pharmaceutical industry to the creation of novel pesticides and herbicides in the agrochemical sector.[1]
This guide will focus on a prevalent and reliable synthetic strategy for this compound, proceeding through the key intermediate, 4-chloro-3-methylpyridin-2-amine. This approach leverages the well-established Sandmeyer reaction, a robust method for the conversion of an amino group to a halide via a diazonium salt intermediate.[2][3][4]
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a multi-step process. The core of this strategy involves the initial construction of a substituted pyridine ring, followed by the sequential introduction of the desired halogen substituents. A logical and commonly employed synthetic route is outlined below:
Caption: High-level overview of the synthetic strategy.
This guide will first detail the synthesis of the crucial intermediate, 4-chloro-3-methylpyridin-2-amine, and subsequently elaborate on its conversion to the final product via the Sandmeyer reaction.
Synthesis of the Key Intermediate: 4-Chloro-3-methylpyridin-2-amine
The preparation of 4-chloro-3-methylpyridin-2-amine can be achieved through various synthetic pathways. One common approach begins with readily available starting materials and involves the construction of the pyridine ring followed by chlorination.
Synthetic Pathway to 4-Chloro-3-methylpyridin-2-amine
A representative synthesis of 4-chloro-3-methylpyridin-2-amine is depicted below. This pathway often involves the cyclization of acyclic precursors to form a pyridone intermediate, which is then converted to the desired chlorinated amine.
Caption: General synthetic pathway for 4-chloro-3-methylpyridin-2-amine.
Experimental Protocol for the Synthesis of 4-Chloro-3-methylpyridin-2-amine (Illustrative)
The following protocol is a generalized representation and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of 2-Hydroxy-3-methyl-4-chloropyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine appropriate acyclic precursors (e.g., a β-ketoester and an amine source) in a suitable solvent.
-
Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the formation of the pyridine ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Chlorination: After cyclization, the resulting pyridone intermediate is chlorinated. A common chlorinating agent is phosphorus oxychloride (POCl₃).[5][6][7] The reaction is typically performed at elevated temperatures.
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate). The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude 2-hydroxy-3-methyl-4-chloropyridine. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of 4-Chloro-3-methylpyridin-2-amine
-
Amination: The 2-hydroxy-3-methyl-4-chloropyridine is converted to the corresponding 2-amino derivative. This can be achieved by reacting it with an aminating agent, such as a mixture of phosphorus pentachloride and an amine source, or through a multi-step process involving conversion to a 2-chloro intermediate followed by amination.
-
Work-up and Purification: The reaction mixture is worked up similarly to the previous step, involving quenching, neutralization, extraction, and purification to yield pure 4-chloro-3-methylpyridin-2-amine.
Table 1: Representative Reaction Parameters for the Synthesis of 4-Chloro-3-methylpyridin-2-amine
| Parameter | Value |
| Starting Materials | β-ketoester, Amine source |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Aminating Agent | Varies (e.g., PCl₅/Amine) |
| Solvents | Toluene, Dichloromethane |
| Reaction Temperature | 80-120 °C |
| Typical Yield | 60-80% |
The Sandmeyer Reaction: Conversion to this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the substitution of an aromatic amino group with a halide.[2][3][4] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a halide ion in the presence of a copper(I) salt catalyst.[8]
Mechanism of the Sandmeyer Reaction
The mechanism of the Sandmeyer reaction involves two main stages:
-
Diazotization: The primary aromatic amine (4-chloro-3-methylpyridin-2-amine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Halogen Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The copper(I) catalyst facilitates the decomposition of the diazonium salt and the introduction of the bromide ion onto the aromatic ring. The reaction is believed to proceed through a radical mechanism.[4]
Caption: The two key stages of the Sandmeyer reaction.
Detailed Experimental Protocol for the Sandmeyer Reaction
Caution: Diazonium salts can be explosive when isolated and dry. It is crucial to perform this reaction at low temperatures and to use the diazonium salt solution immediately without isolation.
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-3-methylpyridin-2-amine in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. Stir vigorously during the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Preparation of the Copper(I) Bromide Solution:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
-
Sandmeyer Reaction:
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Table 2: Key Parameters for the Sandmeyer Reaction
| Parameter | Reagent/Condition | Purpose |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) in HBr | Forms the diazonium salt |
| Catalyst | Copper(I) Bromide (CuBr) | Facilitates halide substitution |
| Temperature | 0-5 °C (Diazotization), <10 °C (Reaction) | Ensures stability of the diazonium salt |
| Solvent | Water, Organic solvent for extraction | Reaction medium and product isolation |
| Typical Yield | 70-90% |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol [9] |
| Appearance | Typically a solid or oil |
| ¹H NMR | Expected signals for aromatic protons and a methyl group |
| ¹³C NMR | Expected signals for the pyridine ring carbons |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
Safety Considerations
-
Halogenated Pyridines: These compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9][10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrobromic Acid: Corrosive and can cause severe burns.
-
Diazonium Salts: Potentially explosive. Always keep the reaction temperature low and use the diazonium salt solution immediately.
Conclusion
The synthesis of this compound is a multi-step process that relies on the strategic formation of a key amine intermediate followed by a robust Sandmeyer reaction. This guide has provided a detailed technical overview of this synthetic route, including the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. By understanding the rationale behind each step and adhering to careful experimental technique, researchers can reliably synthesize this valuable building block for applications in drug discovery and agrochemical development.
References
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. prepchem.com [prepchem.com]
- 6. scispace.com [scispace.com]
- 7. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Heterocyclic Scaffold: A Technical Guide to 2-Bromo-4-chloro-3-methylpyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth guide serves as a technical resource on the synthesis, reactivity, and applications of 2-bromo-4-chloro-3-methylpyridine, a key heterocyclic building block in modern organic chemistry. As a senior application scientist, this document aims to provide not just procedural steps, but also the underlying scientific principles and strategic considerations to empower researchers in leveraging this versatile molecule for their synthetic endeavors.
Introduction: Unveiling a Privileged Heterocyclic Building Block
Halogenated pyridines are a cornerstone of medicinal chemistry and materials science, offering a tunable platform for the construction of complex molecular architectures. Among these, this compound stands out due to its distinct reactivity profile, stemming from the electronically differentiated halogen substituents. The presence of a bromine atom at the 2-position and a chlorine atom at the 4-position on the 3-methylpyridine core allows for selective and sequential functionalization through a variety of cross-coupling reactions. This orthogonal reactivity is a powerful tool for the efficient synthesis of diverse compound libraries.[1]
This guide will provide a comprehensive overview of this compound, beginning with its fundamental chemical properties and a logical, field-proven synthetic approach. Subsequently, we will delve into the core of its utility: its application in palladium-catalyzed cross-coupling reactions, including detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Finally, we will explore its emerging applications, particularly in the synthesis of kinase inhibitors, highlighting its significance in contemporary drug discovery.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's properties is paramount for its effective utilization. The key physicochemical data for this compound are summarized below.
| Property | Value |
| CAS Number | 1211521-46-8 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Appearance | Off-white to light yellow solid |
| Boiling Point | 241.8±35.0 °C at 760 mmHg[2] |
Strategic Synthesis of this compound
A robust and scalable synthesis is crucial for the widespread application of any chemical building block. While multiple synthetic routes to substituted pyridines exist, a practical and logical approach to this compound can be conceptualized starting from readily available precursors. A plausible synthetic strategy involves the Sandmeyer reaction of an appropriate aminopyridine precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a well-established method for the conversion of an amino group on an aromatic ring to a bromine substituent.[3]
-
Diazotization: To a stirred solution of 2-amino-4-chloro-3-methylpyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. To this solution, add the freshly prepared diazonium salt solution dropwise at 0-5 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its ability to participate in a suite of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond, being weaker, is more susceptible to oxidative addition to the palladium(0) catalyst, enabling reactions to occur preferentially at the 2-position under carefully controlled conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., anhydrous THF) followed by a suitable base (e.g., triethylamine, Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines. This reaction is of particular importance in medicinal chemistry, as the arylamine motif is a common feature in many biologically active molecules.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 eq). Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring until the reaction is complete.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Applications in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The strategic functionalization of the this compound scaffold has found significant application in the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. The pyridine core can serve as a scaffold that mimics the purine ring of ATP, allowing for competitive inhibition at the enzyme's active site.
The ability to introduce diverse substituents at the 2-position of the pyridine ring via the cross-coupling reactions described above allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity. For instance, an aryl group introduced via a Suzuki-Miyaura coupling can occupy a hydrophobic pocket in the kinase active site, while an amino group installed via a Buchwald-Hartwig amination can form crucial hydrogen bonds with the hinge region of the enzyme.
Conclusion: A Versatile Tool for Modern Synthesis
This compound has emerged as a highly valuable and versatile heterocyclic building block for organic synthesis. Its unique substitution pattern, which allows for selective and sequential functionalization, provides chemists with a powerful tool for the efficient construction of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—unlock a vast chemical space for the derivatization of this scaffold. Its proven utility in the synthesis of kinase inhibitors underscores its importance in contemporary drug discovery and development. As the demand for novel, highly functionalized molecules continues to grow across the chemical sciences, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in driving innovation.
References
The Rising Potential of 2-Bromo-4-chloro-3-methylpyridine Derivatives in Therapeutic and Agrochemical Applications
A Technical Guide for Researchers and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1] Among the vast landscape of pyridine derivatives, those bearing a 2-bromo-4-chloro-3-methyl substitution pattern have emerged as a particularly versatile and promising class of molecules. The strategic placement of these functional groups—a reactive bromine atom, a modulating chlorine atom, and a sterically influential methyl group—provides a unique chemical handle for the synthesis of diverse molecular architectures with significant biological activities. This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-bromo-4-chloro-3-methylpyridine derivatives, providing researchers and drug development professionals with a comprehensive resource to navigate this exciting area of chemical biology.
I. Synthetic Strategies: Building the Core Scaffold and its Analogs
The synthetic versatility of the this compound core is a key driver of its utility in drug discovery and agrochemical development. The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2] These reactions enable the efficient introduction of a wide range of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks.[2]
A. Foundational Synthetic Workflow
A general workflow for the synthesis and diversification of this compound derivatives typically involves the initial construction of the core heterocyclic ring, followed by functionalization at the bromine and chlorine positions.
Figure 1: General synthetic and discovery workflow for this compound derivatives.
II. Diverse Biological Activities: A Spectrum of Therapeutic and Agricultural Potential
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, spanning from anticancer and antimicrobial to herbicidal applications. This versatility underscores the potential of this chemical class to address a wide range of challenges in human health and agriculture.
A. Anticancer Activity
A significant body of research has focused on the anticancer properties of pyridine derivatives. The introduction of aryl and heteroaryl moieties at the 2-position of the pyridine ring has been shown to yield compounds with notable cytotoxic activity against various cancer cell lines.[3]
Mechanism of Action: While the precise mechanisms vary depending on the specific derivative, many pyridine-based anticancer agents function as kinase inhibitors.[4][5] Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, these compounds can disrupt cancer cell proliferation, survival, and metastasis. For instance, pyrazolopyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[4]
Data Summary: Anticancer Activity of Substituted Pyridine Derivatives
| Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| Aryl-substituted Pyridines | HeLa (Cervical Cancer) | ~10-20 | [3] |
| MCF-7 (Breast Cancer) | ~15-25 | [3] | |
| Heteroaryl-substituted Pyridines | PC-3 (Prostate Cancer) | ~5-15 | [3] |
| HepG2 (Liver Cancer) | ~10-20 | [3] | |
| Pyridine-bridged Combretastatin-A4 Analogs | Various | Low nanomolar | [6] |
Note: IC50 values are approximate and for comparative purposes.
B. Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents.[1] Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens.[7][8] The antimicrobial activity is often attributed to the interaction of the pyridinium salts with the cell membranes of microorganisms, leading to cell disruption.[7]
Key Findings:
-
Gram-Positive vs. Gram-Negative Bacteria: Studies have shown that many pyridinium salts exhibit stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria.[7]
-
Structure-Activity Relationship: The length of the alkyl chain on the pyridinium nitrogen can influence antimicrobial activity, with longer chains sometimes leading to increased potency.[7]
C. Herbicidal Activity
In the realm of agriculture, pyridine derivatives have been successfully developed as herbicides.[9][10] The this compound scaffold can be utilized to synthesize compounds that interfere with essential plant processes, such as photosynthesis.[9] A notable class of herbicides derived from this scaffold are the pyridinylureas, which often target photosystem II (PSII).[9]
Mechanism of Action: Pyridinylurea herbicides are known to inhibit photosynthesis, a vital process for plant growth.[9] By blocking the function of key components in the photosynthetic pathway, these compounds effectively starve the weed of energy, leading to its death. Recent research has also explored pyridine-containing compounds as inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis.[10][11]
III. Experimental Protocols: A Guide to In Vitro Evaluation
To assess the biological activity of newly synthesized this compound derivatives, a variety of in vitro assays are employed. The following protocols provide a standardized approach to evaluating their anticancer and antimicrobial properties.
A. Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.[3]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions with the culture medium to achieve the desired final concentrations. Treat the cells with the compounds for 48-72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT cytotoxicity assay.
B. Antimicrobial Activity: Microdilution Method for Minimum Inhibitory Concentration (MIC)
The microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Future Directions and Conclusion
The this compound scaffold represents a privileged structure in the development of novel therapeutic and agrochemical agents. The synthetic accessibility and the diverse range of biological activities associated with its derivatives make it a highly attractive starting point for further research. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure and its substituents will be crucial to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms by which these compounds exert their biological effects will guide the design of more effective and safer agents.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicological profiles.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 2-Bromo-4-chloro-3-methylpyridine: From Sourcing to Synthesis
Abstract
2-Bromo-4-chloro-3-methylpyridine (CAS No. 1211521-46-8) is a halogenated pyridine derivative that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms, offers a platform for selective, sequential functionalization, making it a strategic intermediate in the development of complex molecules. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and synthetic utility. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs, offering field-proven insights into procurement, handling, and application in key synthetic transformations such as palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Dihalogenated Pyridines
In the landscape of medicinal chemistry and material science, heterocyclic scaffolds are paramount. The pyridine ring, in particular, is a privileged structure found in numerous FDA-approved drugs and agrochemicals.[1] The strategic introduction of functional groups onto this core is the cornerstone of modern synthetic chemistry. This compound presents itself as a highly valuable intermediate due to the differential reactivity of its carbon-bromine and carbon-chlorine bonds.
Typically, the C-Br bond is more susceptible to oxidative addition by palladium(0) catalysts than the C-Cl bond. This reactivity difference allows for selective functionalization at the 2-position via cross-coupling reactions, while leaving the chlorine atom at the 4-position intact for subsequent transformations. This built-in orthogonality is a powerful tool for molecular architects, enabling the efficient and controlled construction of complex, multi-substituted pyridine derivatives.[2] This guide will explore the practical aspects of utilizing this reagent, from sourcing to its application in a laboratory setting.
Chemical Identity and Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its successful application. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1211521-46-8 | BLD Pharm[3] |
| Molecular Formula | C₆H₅BrClN | BLD Pharm[3] |
| Molecular Weight | 206.47 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Appearance | Typically a solid | Inferred from related compounds |
| Purity | Commonly available at ≥95% | Inferred from suppliers |
Commercial Availability and Procurement
Sourcing high-quality starting materials is the first critical step in any synthetic workflow. This compound is available from several specialized chemical suppliers. When procuring this reagent, it is essential to request a Certificate of Analysis (CoA) to verify purity and identity.
The following diagram outlines a standard workflow for procuring a specialized chemical like this compound.
Caption: A typical procurement workflow for a specialty chemical.
Table of Commercial Suppliers:
| Supplier | CAS Number | Notes |
| BLD Pharm | 1211521-46-8 | Offers the product for research use.[3] |
| Ambeed | 128071-86-3 | Lists the isomer 4-Bromo-2-chloro-3-methylpyridine.[5] |
| VSNCHEM | 884495-42-5 | Lists the isomer 2-Bromo-3-chloro-4-methylpyridine.[6] |
Note: Researchers should verify the specific isomer and CAS number when ordering, as several closely related structures are commercially available.
Synthetic Utility and Key Transformations
The primary value of this compound lies in its capacity for selective functionalization. The C-Br bond is the more reactive handle for palladium-catalyzed cross-coupling reactions, providing a gateway to a vast array of derivatives.
Caption: Synthetic utility of this compound.
These reactions allow for the precise installation of aryl, heteroaryl, amine, and alkynyl groups at the 2-position. This strategy has been successfully employed in the synthesis of biologically active molecules, including kinase inhibitors for oncology and potent anti-tubulin agents.[7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating system for the functionalization of a bromopyridine intermediate. The causality behind each step is explained to ensure both technical accuracy and educational value.
Objective: To synthesize 2-(Phenyl)-4-chloro-3-methylpyridine via a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene/Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine solution
Methodology:
-
Inert Atmosphere is Crucial: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate. The use of a flame-dried flask and subsequent inerting removes atmospheric oxygen and moisture, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add the Pd(PPh₃)₄ catalyst. This catalyst is the engine of the reaction, facilitating the C-C bond formation.
-
Solvent System: Add the degassed mixture of toluene and water. Toluene serves as the organic solvent, while water is necessary to dissolve the inorganic base (K₂CO₃). Degassing (e.g., by sparging with argon) is critical to remove dissolved oxygen.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The heat provides the necessary activation energy for the catalytic cycle to proceed efficiently. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine. This removes the inorganic salts and water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel to afford the final product.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Halogenated pyridines require careful handling. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazard profile of closely related isomers provides a reliable guide.
-
GHS Hazard Statements: For the related compound 2-Bromo-3-chloro-4-methylpyridine, the following hazards are identified: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex substituted pyridines. Its key strategic advantage lies in the differential reactivity of its two halogen atoms, enabling selective and sequential cross-coupling reactions. By understanding its commercial availability, physicochemical properties, and the robust protocols for its use, researchers in drug discovery, agrochemicals, and materials science can effectively harness its synthetic potential to accelerate their research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. leapchem.com [leapchem.com]
- 3. 1211521-46-8|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 128071-86-3 | 4-Bromo-2-chloro-3-methylpyridine | Bromides | Ambeed.com [ambeed.com]
- 6. 2-Bromo-3-chloro-4-methylpyridine | VSNCHEM [vsnchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 2-Bromo-4-methylpyridine | 4926-28-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-3-methylpyridine
For: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceutical agents.[1] This document provides a comprehensive guide to the regioselective Suzuki-Miyaura coupling of 2-Bromo-4-chloro-3-methylpyridine. We delve into the mechanistic principles governing selectivity, offer a detailed experimental protocol, and discuss critical parameters for reaction optimization. The inherent reactivity differences between the C-Br and C-Cl bonds, influenced by the electronic nature of the pyridine ring, allow for selective functionalization at the 2-position. This protocol is designed to be a robust starting point for the synthesis of 2-aryl-4-chloro-3-methylpyridine derivatives, which are valuable intermediates in drug discovery programs.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2] The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is crucial for structure-activity relationship (SAR) studies and the fine-tuning of physicochemical properties. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands out for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4]
This compound presents a particularly interesting substrate for medicinal chemists. The two distinct halogen atoms offer the potential for sequential, regioselective cross-coupling reactions, enabling the divergent synthesis of a library of analogues from a common intermediate. This application note focuses on the initial, selective coupling at the more reactive 2-position.
Mechanistic Rationale for Regioselectivity
The success of a regioselective Suzuki-Miyaura coupling hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
The Critical Oxidative Addition Step
The rate-determining step in many cross-coupling reactions is the oxidative addition of the organohalide to the Pd(0) catalyst.[5] The reactivity of the halide in this step typically follows the trend: I > Br > Cl.[4] This is primarily due to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group.
In the case of this compound, the C-Br bond is inherently more reactive than the C-Cl bond, making the 2-position the preferred site for oxidative addition under carefully controlled conditions. The electron-withdrawing nature of the pyridine nitrogen further activates the C-Br bond at the ortho position. While the C-Cl bond can also participate in Suzuki couplings, it generally requires more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands.[4][7]
The Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling, highlighting the initial preferential oxidative addition at the C-Br bond of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be required for different boronic acids.[8]
Materials and Reagents
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 208.45 | 1.0 | 208.5 mg |
| Arylboronic Acid | Variable | 1.2 | 1.2 mmol |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Water (degassed) | - | - | 1.0 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: Experimental workflow for Suzuki coupling.
Key Considerations and Optimization
While the provided protocol is a robust starting point, the Suzuki-Miyaura coupling is sensitive to several parameters that can be fine-tuned to improve yield and reaction time.[8][9]
-
Catalyst and Ligand: While Pd(dppf)Cl₂ is a versatile catalyst, other palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective, especially for less reactive boronic acids or for coupling with the C-Cl bond at higher temperatures.[10]
-
Base: The choice of base is critical for activating the boronic acid to form the boronate species, which is necessary for transmetalation.[7] While K₂CO₃ is a common choice, other bases like Cs₂CO₃, K₃PO₄, or organic bases such as triethylamine (TEA) can be beneficial in certain cases.
-
Solvent: The solvent system plays a crucial role in solubilizing the reagents and influencing the reaction rate. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The water is essential for dissolving the inorganic base.
-
Temperature: The reaction temperature influences the rate of oxidative addition. While 90 °C is a good starting point for selective coupling at the C-Br position, higher temperatures may be required for challenging substrates, but this also increases the risk of side reactions, including coupling at the C-Cl position.
-
Boronic Acid vs. Boronate Esters: While boronic acids are commonly used, their corresponding pinacol esters (Bpin) can offer advantages in terms of stability and handling.[11] They are particularly useful for challenging couplings.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, inappropriate base or solvent. | Ensure proper inert atmosphere technique. Use a fresh bottle of catalyst. Screen different bases and solvent systems. Increase reaction temperature incrementally. |
| Protodeborylation | Decomposition of the boronic acid, especially with electron-deficient arylboronic acids. | Use a milder base (e.g., KF).[7] Minimize reaction time. Use the corresponding boronate ester. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction to Pd(0). | Ensure thorough degassing of solvents and the reaction vessel. Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst.[6] |
| Loss of Regioselectivity | Reaction temperature is too high, leading to coupling at the C-Cl position. | Reduce the reaction temperature. Screen different catalyst/ligand systems that are more selective for C-Br oxidative addition at lower temperatures. |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound at the 2-position is a highly effective and reliable method for the synthesis of valuable pharmaceutical intermediates. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and excellent selectivity. This application note provides a solid foundation for the successful implementation and optimization of this important transformation in a drug discovery setting.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-4-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Selective C-N Coupling of Dihalogenated Pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in drug discovery and development.[2]
This guide focuses on the selective Buchwald-Hartwig amination of 2-Bromo-4-chloro-3-methylpyridine, a dihalogenated pyridine derivative of significant interest as a versatile building block in medicinal chemistry. The presence of two distinct halogen atoms, bromine and chlorine, on the pyridine ring introduces a challenge of regioselectivity. Understanding and controlling this selectivity is paramount for the successful synthesis of desired target molecules.
The fundamental principle governing this selectivity lies in the relative bond strengths of the carbon-halogen bonds. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, leading to a lower activation energy for the oxidative addition of the C-Br bond to the palladium(0) catalyst. Consequently, the Buchwald-Hartwig amination is expected to proceed with high selectivity at the 2-position, leaving the chlorine atom at the 4-position intact for subsequent functionalization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.[1][3]
-
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-arylpyridine product is formed through reductive elimination, regenerating the active Pd(0) catalyst and completing the cycle.[1][3]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Experimental Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several critical parameters:
-
Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used. Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Phosphine Ligand: The choice of ligand is paramount for an efficient reaction. Bulky, electron-rich biarylphosphine ligands, such as XPhos, RuPhos, and BrettPhos, have shown excellent performance in the amination of heteroaryl halides.[4] For sterically hindered substrates, these ligands can promote both the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher temperatures or longer reaction times.[3]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction rate.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C.[2] The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.
Comparative Overview of Reaction Conditions
The following table summarizes various conditions for the Buchwald-Hartwig amination of substituted 2-bromopyridines, providing a predictive framework for the amination of this compound.
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 95 | F.L. Qing et al., J. Org. Chem.2007 , 72, 3606-3607 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 92 | D.S. Surry, S.L. Buchwald, Angew. Chem. Int. Ed.2008 , 47, 6338-6361 |
| 3 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2) | Toluene | 80 | 55 | J.J. Li et al., J. Org. Chem.2007 , 72, 3606-3607 |
| 4 | Benzylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 78 | A.S. Guram et al., Org. Lett.2010 , 12, 1864-1867 |
Detailed Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Glassware should be oven-dried.
Protocol 1: General Procedure for the Amination with a Liquid Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
(±)-BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, (±)-BINAP, and NaOtBu.
-
Seal the flask, and evacuate and backfill with argon (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add this compound and morpholine to the reaction mixture.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for the Amination with a Volatile Amine (e.g., Cyclopropylamine)
Materials:
-
This compound (1.0 equiv)
-
Cyclopropylamine (2.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, dppp, and NaOtBu.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene via syringe, followed by the cyclopropylamine.
-
Seal the tube tightly and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst or a more active pre-catalyst.- Screen alternative bulky biarylphosphine ligands (e.g., XPhos, RuPhos).- Switch to a stronger base like LiHMDS.- Incrementally increase the reaction temperature. |
| Formation of Side Products (e.g., Hydrodebromination) | - Presence of protic impurities- Formation of palladium hydride species | - Ensure all reagents and solvents are strictly anhydrous.- Screen different base/solvent combinations. |
| Low Regioselectivity (Reaction at C-Cl) | - High reaction temperature- Highly active catalyst system | - Lower the reaction temperature.- Use a less reactive catalyst/ligand combination. |
Conclusion
The selective Buchwald-Hartwig amination of this compound at the 2-position is a highly feasible and valuable transformation for the synthesis of functionalized pyridine derivatives. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent, researchers can achieve high yields and excellent regioselectivity. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful C-N bond-forming reaction in a research and development setting.
References
Application Notes & Protocols: Selective Heck Coupling of 2-Bromo-4-chloro-3-methylpyridine
Introduction: Strategic Olefination of Heterocyclic Scaffolds
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This transformation is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures from readily available building blocks.[1] Substituted pyridines, in particular, are privileged scaffolds in drug discovery, and methods for their precise functionalization are in high demand.
This document provides a detailed guide to the Heck coupling of 2-Bromo-4-chloro-3-methylpyridine. This substrate presents a unique synthetic challenge and opportunity: the presence of two different halogen atoms on an electron-deficient pyridine ring. The primary objective is to leverage the differential reactivity of the C-Br and C-Cl bonds to achieve a highly selective olefination exclusively at the 2-position (C-Br), leaving the C-Cl bond intact for subsequent orthogonal transformations. This application note outlines the mechanistic principles, optimized reaction parameters, a detailed experimental protocol, and troubleshooting strategies to empower researchers in this field.
Mechanistic Rationale for Selective Coupling
A thorough understanding of the Heck reaction's catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[1][2][3]
The Heck Catalytic Cycle
The reaction involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a square planar Aryl-Pd(II)-Halide complex. This is typically the rate-determining step.
-
Olefin Coordination & Insertion: The alkene coordinates to the Pd(II) complex and subsequently undergoes a migratory insertion into the Aryl-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the olefinated product and a Hydrido-Pd(II)-Halide complex.
-
Catalyst Regeneration: A base is required to neutralize the generated H-X and facilitate the reductive elimination of the Hydrido-Pd(II) complex, regenerating the active Pd(0) catalyst for the next cycle.[4]
Figure 1: General Catalytic Cycle of the Mizoroki-Heck Reaction.
Substrate-Specific Considerations for this compound
-
Differential Halide Reactivity: The success of this selective coupling hinges on the relative bond strengths of C-Br versus C-Cl and their reactivity in the oxidative addition step. The general order of reactivity for aryl halides in Heck couplings is I > OTf > Br >> Cl.[1] The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it kinetically far more susceptible to oxidative addition by the Pd(0) catalyst. This intrinsic difference allows for a wide reaction window where the C-Br bond reacts selectively.
-
Pyridine Ring Electronics & Coordination: The pyridine ring is electron-deficient, which generally favors oxidative addition. However, the nitrogen lone pair can act as a ligand, coordinating to the palladium center.[5] This can potentially sequester the catalyst, forming inactive or less active species and hindering the catalytic cycle.[6] The choice of a suitable phosphine ligand is critical to mitigate this effect, as the ligand competes with the pyridine nitrogen for coordination sites on the palladium.
Optimizing Reaction Conditions: A Parameter Guide
Achieving high yield and selectivity requires careful selection of the catalyst system, base, and solvent. The following table provides a starting point for optimization, grounded in established principles.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts[7][8] | Pd(OAc)₂ is a cost-effective and common Pd(II) source that is reduced in situ to the active Pd(0) species.[1] Pd₂(dba)₃ is a stable Pd(0) source but the dba ligands can sometimes inhibit the reaction.[8] Modern precatalysts (e.g., XPhos Pd G3) are often superior as they are air-stable and designed to generate the active, monoligated L-Pd(0) species cleanly and efficiently upon activation.[9] |
| Ligand | P(o-tol)₃, P(t-Bu)₃, XPhos, SPhos, N-Heterocyclic Carbenes (NHCs) | The ligand is critical. It stabilizes the Pd(0) catalyst, promotes oxidative addition, and influences the overall reaction rate. For this substrate, bulky, electron-rich phosphine ligands are recommended.[1] They enhance the rate of oxidative addition and sterically hinder the pyridine nitrogen from coordinating to the palladium center, preventing catalyst deactivation.[5] P(o-tol)₃ is a classic, effective choice, while more advanced biaryl phosphines (XPhos, SPhos) or NHCs may offer superior performance.[6][10] |
| Base | Et₃N, DIPEA (organic); K₂CO₃, Cs₂CO₃, NaOAc (inorganic)[1] | The base is essential for regenerating the Pd(0) catalyst.[4] Organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common and effective.[1] Inorganic bases like potassium carbonate (K₂CO₃) are also widely used, often in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if solubility is an issue.[1][11][12] |
| Solvent | DMF, DMA, Acetonitrile (MeCN), 1,4-Dioxane | Polar aprotic solvents are standard for the Heck reaction as they can dissolve the various components and stabilize charged intermediates in the catalytic cycle.[1][13][14] DMF and Acetonitrile are excellent starting points. All solvents must be anhydrous and degassed to prevent catalyst oxidation and protodebromination side reactions.[3][5] |
| Temperature | 80 - 120 °C | Heck reactions typically require heating to drive the reaction forward, particularly the oxidative addition step.[1][10] A starting temperature of 100 °C is recommended. Monitor the reaction for consumption of starting material and potential byproduct formation to fine-tune the temperature. |
| Alkene Partner | Styrenes, Acrylates, Enol Ethers | Electron-deficient alkenes like acrylates are highly reactive.[2] Styrenes are also excellent coupling partners. The reaction generally exhibits a high degree of trans selectivity in the product.[15] |
Detailed Experimental Protocol: Heck Coupling with Styrene
This protocol describes a representative procedure for the selective coupling of this compound with styrene.
Safety Precaution: This procedure should be performed by trained personnel in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents & Equipment
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv, freshly passed through basic alumina to remove inhibitors)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine [Et₃N] (2.0 mmol, 2.0 equiv, freshly distilled)
-
Anhydrous, Degassed Acetonitrile (5 mL)
-
Schlenk tube or sealed reaction vial with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Standard glassware for work-up and purification
-
TLC plates, GC-MS for reaction monitoring
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Heck coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add anhydrous, degassed acetonitrile (5 mL) via syringe. Follow with the addition of styrene (1.5 mmol) and triethylamine (2.0 mmol).
-
Reaction Execution: Securely seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium black. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product, 2-(styryl)-4-chloro-3-methylpyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficient Temperature.3. Catalyst Inhibition by pyridine N. | 1. Ensure rigorous inert atmosphere technique; use freshly degassed solvents.[3]2. Incrementally increase the temperature to 110-120 °C.3. Increase ligand loading (e.g., to 6 mol%) or switch to a bulkier ligand like XPhos. |
| Protodebromination | Presence of water or other protic impurities. | Thoroughly dry all reagents and solvents. Use freshly distilled triethylamine.[5] |
| Homocoupling of Aryl Halide | Reaction temperature is too high; incorrect Pd:ligand ratio. | Lower the reaction temperature. Ensure a Pd:Ligand ratio of at least 1:2. Consider a different palladium precatalyst.[5] |
| Dark Black Precipitate (Pd Black) | Catalyst decomposition. | This is common but excessive precipitation early on indicates instability. Ensure proper ligand-to-metal ratio. The ligand stabilizes the active catalyst. |
Conclusion
The selective Mizoroki-Heck coupling of this compound is a highly effective and predictable transformation. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can achieve clean olefination at the 2-position. The success of this protocol is critically dependent on the careful selection of a bulky, electron-rich phosphine ligand to promote the catalytic cycle while preventing catalyst inhibition by the pyridine nitrogen. Furthermore, maintaining strict anhydrous and anaerobic conditions is essential to maximize yield and prevent undesirable side reactions. The resulting 2-alkenyl-4-chloro-3-methylpyridine product is a versatile intermediate, primed for further functionalization at the remaining chloro-position via other cross-coupling methodologies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Heck Reaction [organic-chemistry.org]
Synthesis of novel pyridines using 2-Bromo-4-chloro-3-methylpyridine
An Application Guide for the Synthesis of Novel Pyridines using 2-Bromo-4-chloro-3-methylpyridine
Authored by: A Senior Application Scientist
Introduction: The Centrality of the Pyridine Scaffold and the Utility of Halogenated Building Blocks
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone of modern drug design. Consequently, the development of robust and versatile methods for the synthesis of highly functionalized pyridines is a paramount objective for synthetic chemists.
This compound emerges as a particularly valuable starting material for library synthesis and lead optimization. Its dihalogenated nature, featuring a bromine atom at the C2 position and a chlorine atom at the C4 position, provides two distinct handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and mechanistic insights for leveraging this building block in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.
Core Principle: Chemoselectivity in Cross-Coupling
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is highly dependent on the carbon-halogen bond dissociation energy (BDE).
The general order of reactivity for aryl halides is: C-I > C-Br > C-OTf > C-Cl
This established trend dictates that the weaker C-Br bond at the 2-position will react preferentially over the stronger C-Cl bond at the 4-position.[1][2] This inherent chemoselectivity allows for the initial, selective coupling at the C2-Br bond, preserving the C4-Cl bond for a subsequent, potentially different, cross-coupling reaction. This enables a divergent approach to complex pyridine derivatives from a single, common intermediate.
Caption: General workflow for sequential functionalization.
Application 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[3][4] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.
Mechanism & Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) intermediate. This is the selectivity-determining step.
-
Transmetalation : A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.[4]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Selective Suzuki Coupling at the C2 Position
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Eq. |
| This compound | 208.46 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloro-3-methylpyridine product.
Scientist's Notes & Troubleshooting
-
Choice of Base : Cesium carbonate (Cs₂CO₃) can be more effective for less reactive boronic acids but is more expensive. Potassium fluoride (KF) can be used if base-sensitive functional groups are present.[4]
-
Catalyst : Other common catalysts include Pd(dppf)Cl₂ or generating the Pd(0) species in situ from Pd(OAc)₂ with a phosphine ligand like PPh₃ or SPhos.
-
Low Yield : If the reaction stalls, this may be due to catalyst deactivation or decomposition of the boronic acid (protodeboronation). Ensure rigorous degassing and use of high-purity reagents. A fresh catalyst source may be required.
-
Reaction at C4-Cl : While highly selective for the C-Br bond, prolonged reaction times or very high temperatures with highly active catalyst systems could lead to a small amount of the disubstituted product.
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a powerful route to arylalkynes.[2] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper.[2]
Mechanism & Rationale
The reaction proceeds via two interconnected catalytic cycles.[2]
-
Palladium Cycle : Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl halide to Pd(0).
-
Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself.
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst. Reductive elimination then yields the final product and the Pd(0) catalyst.
Caption: Simplified Sonogashira dual catalytic cycle.
Experimental Protocol: Selective Sonogashira Coupling at the C2 Position
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Eq. |
| This compound | 208.46 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - |
| Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 6-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Scientist's Notes & Troubleshooting
-
Glaser Homocoupling : The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is promoted by oxygen.[6] It is absolutely critical to maintain strictly anaerobic (oxygen-free) conditions throughout the setup and reaction.
-
Copper-Free Conditions : For sensitive substrates, copper-free Sonogashira protocols exist, often requiring a different palladium catalyst/ligand system and a stronger base, but they can avoid issues related to copper.
-
Catalyst Decomposition : If the reaction mixture turns black, it indicates the precipitation of palladium black, a sign of catalyst decomposition.[6] Ensure all reagents and solvents are high purity and thoroughly degassed.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[7] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[7]
Mechanism & Rationale
The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands.[8]
-
Oxidative Addition : A Pd(0) complex, coordinated to the phosphine ligand, undergoes oxidative addition with the aryl bromide.
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu) then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination : This is the key product-forming step. The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst. The bulky ligand facilitates this step, which can otherwise be slow.[7]
Caption: Simplified Buchwald-Hartwig amination cycle.
Experimental Protocol: Selective C2-Amination
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Eq. |
| This compound | 208.46 | 1.0 | 1.0 |
| Amine | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| BINAP | 622.67 | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure
-
In a glovebox or under a strict argon atmosphere : To a sealable reaction tube, add NaOt-Bu (1.4 mmol), BINAP (0.06 mmol), and Pd₂(dba)₃ (0.02 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube tightly with a Teflon-lined cap.
-
Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS after careful and safe quenching of an aliquot.
-
After cooling to room temperature, carefully unseal the tube and dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Scientist's Notes & Troubleshooting
-
Atmosphere is Critical : Both the Pd(0) catalyst and the strong base (NaOt-Bu) are highly sensitive to air and moisture. All operations should be performed under an inert atmosphere.[9]
-
Ligand Choice : BINAP is a classic choice, but a wide range of specialized ligands (e.g., XPhos, RuPhos, JohnPhos) have been developed that may offer superior results for challenging substrates. The choice of ligand can significantly impact reaction efficiency.
-
Base Sensitivity : If your substrate contains base-labile groups (e.g., esters), a weaker base like K₃PO₄ or Cs₂CO₃ may be used, though this often requires a more specialized catalyst system.
-
Volatile Amines : For low-boiling-point amines, the use of a sealed, pressure-rated tube is essential to prevent their evaporation at reaction temperature.[10][11][12]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Bromo-4-chloro-3-methylpyridine
Introduction: Accelerating Discovery with Microwave Synthesis
In the fast-paced fields of drug discovery and materials science, the efficiency of synthetic chemistry is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours or days to mere minutes.[1] This is achieved through the unique mechanism of microwave heating, where direct coupling of energy with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and cleaner reaction profiles.
The heterocyclic scaffold, 2-bromo-4-chloro-3-methylpyridine, is a valuable and versatile building block. It possesses two distinct reactive centers suitable for palladium-catalyzed cross-coupling reactions: a C-Br bond at the 2-position and a C-Cl bond at the 4-position. This bifunctionality allows for sequential, regioselective functionalization, enabling the rapid construction of complex molecular architectures.
This guide provides detailed protocols for the selective functionalization of this compound using microwave-assisted Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the principles governing selectivity, provide step-by-step experimental procedures, and offer insights into optimization and troubleshooting.
The Principle of Regioselectivity in Cross-Coupling
The success of a sequential functionalization strategy hinges on the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity trend for this step is well-established and follows the order of bond strength: C-I > C-Br > C-Cl .[2]
For the substrate this compound, the C-Br bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl bond. Consequently, under carefully controlled conditions, the palladium catalyst will selectively react at the 2-position, leaving the 4-chloro substituent intact for subsequent transformations. The protocols detailed below are designed to exploit this inherent reactivity difference to achieve high regioselectivity.
Diagram: General Workflow for Microwave-Assisted Cross-Coupling
The following diagram illustrates the typical laboratory workflow for setting up a microwave-assisted cross-coupling reaction.
Caption: General experimental workflow for microwave synthesis.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine scaffold and various aryl or heteroaryl boronic acids.
Methodology
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Palladium(II) bis(triphenylphosphine)dichloride [Pd(dppf)Cl₂] (3 mol%), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Seal the vial with a cap.
-
Following the general workflow, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the mixture with stirring at 120°C for 20 minutes . The instrument's power modulation should be used to maintain a constant temperature.
-
After the reaction, allow the vial to cool to room temperature using compressed air before carefully opening.
-
Dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude mixture by LC-MS to confirm selective product formation before purification by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | A robust catalyst for many Suzuki couplings; other catalysts like Pd(PPh₃)₄ can also be effective.[3] |
| Base | K₂CO₃ (2.0 equiv.) | A common and effective base for Suzuki reactions. Cs₂CO₃ or K₃PO₄ can be used for challenging substrates. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A mixture is often required to dissolve both the organic substrate and the inorganic base. |
| Temperature | 120°C | Sufficient to drive the reaction to completion quickly without significant decomposition. |
| Time | 20 minutes | Microwave reactions are rapid; this is a good starting point for optimization. |
| Expected Yield | 75-95% | Yields are substrate-dependent and may require optimization. Based on similar bromopyridine couplings. |
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyridines, which are prevalent motifs in pharmaceuticals.[4]
Methodology
-
Inside an inert atmosphere glovebox, add sodium tert-butoxide (NaOtBu) (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), and a suitable phosphine ligand such as XPhos (4 mol%) to a 10 mL microwave reaction vial containing a stir bar.
-
In a separate vial, dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) in anhydrous, degassed toluene.
-
Transfer this solution to the microwave vial containing the catalyst, ligand, and base.
-
Seal the vial tightly, remove it from the glovebox, and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 130°C for 30 minutes .
-
After cooling, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich phosphine ligand that is highly effective for C-N bond formation. Other biarylphosphine ligands can be screened. |
| Base | NaOtBu (1.4 equiv.) | A strong, non-nucleophilic base essential for this transformation. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. Toluene is a good choice for microwave heating.[5] |
| Temperature | 130°C | Higher temperatures are often needed for the amination of less reactive aryl halides. |
| Time | 30 minutes | A typical starting point; monitor by LC-MS to determine the optimal time.[6] |
| Expected Yield | 70-90% | Highly dependent on the amine coupling partner. |
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling provides a powerful and direct route to synthesize aryl-alkynes, which are important intermediates in organic synthesis and materials science.[7]
Methodology
-
To a 10 mL microwave vial with a stir bar, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%), and copper(I) iodide (CuI) (5 mol%).
-
Seal the vial and prepare for solvent addition under an inert atmosphere as per the general workflow.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Place the vial in the microwave reactor and irradiate with stirring at 100°C for 15-20 minutes .
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues and salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A standard and effective catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (5 mol%) | The copper co-catalyst is crucial for the traditional Sonogashira mechanism. Copper-free conditions are possible but may require different ligands.[8] |
| Base | Triethylamine (Et₃N) | Acts as both the base and often as a co-solvent. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are preferred. |
| Temperature | 100°C | Generally sufficient for coupling with aryl bromides, especially with microwave heating. |
| Time | 15-20 minutes | Drastically reduced from the many hours required for conventional heating.[7] |
| Expected Yield | 80-98% | Sonogashira couplings are often high-yielding. |
Troubleshooting & Optimization
Even with robust protocols, optimization is often necessary. The following diagram and table provide guidance for common challenges encountered in cross-coupling reactions.
Caption: Troubleshooting flowchart for microwave reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Insufficient temperature/time; inactive catalyst. | Increase temperature by 10-20°C or time by 10-15 min. Use a fresh batch of catalyst or screen alternative ligands/pre-catalysts.[9] |
| Byproduct Formation | Temperature too high; reaction time too long. | Reduce the reaction temperature. Monitor the reaction at shorter intervals to find the optimal endpoint and avoid decomposition. |
| Protodebromination | Presence of water or protic impurities; formation of palladium hydride species. | Ensure all reagents and solvents are strictly anhydrous. Screen different bases and solvent systems. |
| Homocoupling | Presence of oxygen; high temperature. | Rigorously degas all solvents and maintain a positive inert gas pressure. Attempt the reaction at a lower temperature.[9] |
Safety Considerations
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for pressure and temperature control and must never be used.
-
Pressure Monitoring: Be aware of potential pressure buildup, especially when using volatile solvents or performing reactions known to be exothermic. Always use sealed vessels rated for the expected temperatures and pressures.
-
Solvent Choice: Avoid low-boiling, flammable solvents like diethyl ether or pentane in sealed-vessel microwave synthesis. Higher boiling point solvents such as toluene, dioxane, and DMF are generally safer and more effective for microwave heating.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling reagents and operating the microwave reactor.
References
- 1. [PDF] Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-Bromo-4-chloro-3-methylpyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 2-Bromo-4-chloro-3-methylpyridine, a key heterocyclic intermediate in the development of pharmaceutical and agrochemical agents. Recognizing the industrial relevance of this scaffold, we present a robust, two-step synthetic pathway commencing from readily available 2-Amino-3-methylpyridine. The core of this guide focuses on the critical scale-up considerations for a regioselective chlorination followed by a Sandmeyer bromination, with an emphasis on process safety, particularly the management of thermally sensitive diazonium salt intermediates. Furthermore, detailed protocols for the derivatization of the target molecule via palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions are provided, enabling the synthesis of diverse compound libraries for drug discovery programs.
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a significant percentage of the top-marketed drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in designing molecules that interact with biological targets.[2] Specifically, halogenated and functionalized pyridines like this compound serve as versatile building blocks, offering multiple reactive sites for the construction of complex molecular architectures.[3][4] The bromine atom at the 2-position and the chlorine atom at the 4-position exhibit differential reactivity in cross-coupling reactions, allowing for selective and sequential functionalization.[5] This guide addresses the critical need for a reliable and scalable synthesis of this key intermediate to support demanding research and development pipelines.
Synthesis of this compound: A Scalable Pathway
A robust and scalable synthesis of the title compound has been devised based on established chemical transformations. The selected pathway involves two key steps: the chlorination of 2-Amino-3-methylpyridine to form the 4-chloro intermediate, followed by a Sandmeyer reaction to replace the amino group with bromine. This approach is designed with process safety and scalability as primary considerations.
Caption: Proposed synthetic workflow for this compound.
Step 1: Regioselective Chlorination
The introduction of a chlorine atom at the 4-position of the 2-amino-3-methylpyridine ring is the initial key transformation. This is typically achieved using a suitable chlorinating agent. N-Chlorosuccinimide (NCS) is a preferred reagent for this purpose in a laboratory setting due to its solid form and milder reactivity compared to gaseous chlorine.
Protocol 1: Synthesis of 2-Amino-4-chloro-3-methylpyridine
-
Materials:
-
2-Amino-3-methylpyridine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 2-Amino-3-methylpyridine and acetonitrile.
-
Stir the mixture under a nitrogen atmosphere and cool to 0-5 °C using a circulating chiller.
-
Add NCS portion-wise over 1-2 hours, carefully monitoring the internal temperature to maintain it below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove succinimide and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by recrystallization or column chromatography to obtain pure 2-Amino-4-chloro-3-methylpyridine.
-
Step 2: Sandmeyer Bromination
The Sandmeyer reaction is a cornerstone transformation for converting aromatic amines into aryl halides via a diazonium salt intermediate.[6][7] While highly effective, this reaction presents significant safety challenges upon scale-up due to the thermal instability of diazonium salts.[8][9]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The diazotization step (reaction of the amine with nitrous acid) is highly exothermic and the resulting diazonium salt is prone to violent decomposition at elevated temperatures.[8][10] Maintaining a strictly controlled low temperature is paramount for safety and to prevent side reactions.
-
Slow Addition of Sodium Nitrite: A slow, controlled addition of the sodium nitrite solution ensures that the heat generated can be effectively removed by the reactor's cooling system, preventing a dangerous thermal runaway.[1]
-
Copper(I) Bromide Catalyst: The copper(I) salt catalyzes the decomposition of the diazonium salt and the transfer of the bromide nucleophile to the aryl radical, facilitating the formation of the desired product under controlled conditions.[7]
Protocol 2: Scale-Up Synthesis of this compound
-
Materials:
-
2-Amino-4-chloro-3-methylpyridine (1.0 eq)
-
Hydrobromic acid (HBr, 48% aq.) (4.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) bromide (CuBr) (1.3 eq)
-
Toluene or Dichloromethane (for extraction)
-
-
Procedure:
-
Diazotization:
-
Charge a jacketed reactor with 48% hydrobromic acid and cool to -5 to 0 °C.
-
Slowly add 2-Amino-4-chloro-3-methylpyridine while maintaining the temperature below 5 °C.
-
In a separate vessel, prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature never exceeds 5 °C . Vigorous stirring and efficient cooling are critical.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate, larger reactor, prepare a slurry of Copper(I) bromide in a small amount of 48% HBr and heat to 60-70 °C.
-
Slowly transfer the cold diazonium salt solution into the hot CuBr slurry. This step must be done with extreme caution, as it involves the controlled decomposition of the diazonium salt and vigorous evolution of nitrogen gas. Ensure the reactor has adequate venting.
-
The rate of addition should be controlled to maintain a steady evolution of gas and keep the reaction temperature within the desired range.
-
After the addition is complete, hold the reaction mixture at 70 °C for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with a suitable organic solvent (e.g., toluene).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
-
Table 1: Process Parameters for Core Synthesis
| Parameter | Step 1: Chlorination | Step 2: Sandmeyer Bromination |
| Key Reagents | 2-Amino-3-methylpyridine, NCS | 2-Amino-4-chloro-3-methylpyridine, NaNO₂, HBr, CuBr |
| Solvent | Acetonitrile | Water / HBr |
| Temperature | 0-10 °C (addition), RT (reaction) | 0-5 °C (diazotization), 60-70 °C (Sandmeyer) |
| Typical Reaction Time | 14-18 hours | 4-6 hours |
| Typical Yield | 75-85% | 70-80% |
| Key Safety Control | Portion-wise addition of NCS, temperature monitoring | Strict temperature control (<5°C) during diazotization, controlled addition to hot CuBr |
Derivatization via Palladium-Catalyzed Cross-Coupling
The presence of two distinct halogen atoms on the pyridine ring allows for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the 2-position under appropriate conditions.[5][11]
Caption: Derivatization pathways for this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds.[12][13] It involves the reaction of the bromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base.
Protocol 3: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-aryl-4-chloro-3-methylpyridine derivative.
-
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne, a valuable transformation for synthesizing conjugated systems.[14][15] The reaction is co-catalyzed by palladium and copper(I) salts.[16]
Protocol 4: Sonogashira Coupling of this compound
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature. If the reaction is sluggish, gently heat to 40-50 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-chloro-3-methylpyridine derivative.
-
Table 2: Representative Cross-Coupling Reaction Parameters
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | Terminal Alkyne |
| Catalyst System | Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ / CuI |
| Base | K₂CO₃ | Triethylamine (Et₃N) |
| Solvent | 1,4-Dioxane / Water | Tetrahydrofuran (THF) |
| Temperature | 90-100 °C | Room Temperature to 50 °C |
| Typical Yield | 70-95% | 65-90% |
Safety and Handling
-
This compound: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[17] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Sandmeyer Reaction Hazards: The diazonium salt intermediate is the primary hazard. These compounds are known to be thermally unstable and can decompose explosively, especially in a dry, isolated state.[3][6] Never isolate the diazonium salt. Always use it in solution immediately after its preparation. The diazotization process is highly exothermic and requires strict temperature control to prevent thermal runaway.[8][9] Ensure robust cooling capacity and a plan for emergency quenching.
-
Reagents: Handle all reagents according to their respective Safety Data Sheets (SDS). Hydrobromic acid is highly corrosive. Palladium catalysts and organic solvents have their own specific hazards.
Conclusion
This guide outlines a comprehensive and scalable approach to the synthesis of this compound and its subsequent derivatization. By understanding the causality behind the procedural steps, particularly the critical safety parameters for the Sandmeyer reaction, researchers can confidently and safely produce this valuable intermediate at scale. The provided protocols for Suzuki-Miyaura and Sonogashira couplings offer reliable methods for expanding molecular diversity, thereby accelerating discovery programs in the pharmaceutical and agrochemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. maxapress.com [maxapress.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. 14733-73-4,5-Bromobenzoxazol-2(3H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-chloro-3-methylpyridine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-chloro-3-methylpyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you achieve high yields and reproducible results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Low yields with 2-substituted pyridines are a common challenge. The issues often stem from the electronic properties of the pyridine ring and its interaction with the palladium catalyst.
Potential Causes & Recommended Actions:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming catalytically inactive species. This is a primary cause of low conversion.[1][2]
-
Inefficient Oxidative Addition: While the Carbon-Bromine (C-Br) bond at the 2-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 4-position, the overall oxidative addition step can still be sluggish.[1][4]
-
Solution: Ensure your catalyst system is sufficiently active. Using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is often more effective than pre-formed catalysts like Pd(PPh₃)₄ for this substrate class.[1][3] Increasing the reaction temperature in increments (e.g., from 80°C to 100-110°C) can also provide the necessary energy to overcome the activation barrier.[1]
-
-
Inadequate Base Strength or Solubility: The base is critical for activating the boronic acid to facilitate the transmetalation step.[5][6] If the base is too weak or poorly soluble in the reaction medium, this step can become rate-limiting.
-
Solution: Screen a panel of bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ often lead to superior results, particularly for less reactive substrates.[1][5] Ensure proper mixing and consider a solvent system (e.g., Dioxane/Water) that aids in solubilizing the inorganic base.[7]
-
-
Poor Substrate Solubility: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.
Question 2: I'm observing significant byproduct formation, specifically homocoupling of my boronic acid and debromination of my starting material. How can I suppress these side reactions?
Byproduct formation is a clear indicator that your reaction conditions are promoting undesired pathways. Both homocoupling and dehalogenation can be minimized with careful control of the reaction environment.
Minimizing Boronic Acid Homocoupling:
-
Primary Cause: The most common cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction mixture.[1][9][10] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.[9][11]
-
Solution 1: Rigorous Degassing. Before heating, thoroughly degas your solvent and the entire reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by performing several freeze-pump-thaw cycles.[1][2]
-
Solution 2: Use a Pd(0) Source. Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the homocoupling that may occur during the in situ reduction of a Pd(II) source.[2]
-
Minimizing Dehalogenation (Protodebromination):
-
Primary Cause: Dehalogenation occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is typically mediated by a palladium-hydride (Pd-H) species.[12][13] These hydride species can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water.[9][12] N-heterocyclic halides are particularly susceptible to this pathway.[12]
-
Solution 1: Anhydrous Conditions. Ensure all reagents and solvents are scrupulously dry. Use freshly distilled, anhydrous solvents and dry the base before use.[2]
-
Solution 2: Base and Ligand Selection. The choice of base can influence the formation of Pd-H species. Screening different bases may be necessary. Additionally, the ligand can affect the stability of catalytic intermediates and disfavor the dehalogenation pathway.[2]
-
Solution 3: Temperature Control. High reaction temperatures can sometimes promote dehalogenation.[2][13] If this is a persistent issue, try running the reaction at a lower temperature for a longer duration.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react? The bromine at the 2-position or the chlorine at the 4-position? A1: The Suzuki-Miyaura coupling will occur with high regioselectivity at the 2-position (C-Br bond). The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[3] The Carbon-Iodine bond is the weakest and most reactive, followed by the C-Br bond. The C-Cl bond is significantly stronger and less reactive, typically requiring more specialized, highly active catalyst systems and harsher conditions to participate in the reaction.[1] Under standard Suzuki conditions, the C-Br bond of this compound will undergo oxidative addition preferentially, leaving the C-Cl bond intact for potential subsequent transformations.[4]
Q2: What is the role of water in many Suzuki coupling solvent systems? A2: While seemingly counterintuitive in a reaction that can be sensitive to protic sources, water often plays a beneficial role. It can help to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for the reaction's progress.[7] Furthermore, the presence of water can accelerate the transmetalation step. However, the amount of water must be carefully controlled, as excess water can promote protodeboronation of the boronic acid.[1]
Q3: My boronic acid is unstable. What are my alternatives? A3: Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for boronic acids, especially under basic aqueous conditions.[1][14] If you suspect this is happening, consider using a more stable boronic acid derivative. Boronate esters, such as pinacol esters (Bpin), are generally more robust and less prone to this side reaction.[1][15][16] Potassium trifluoroborate salts (R-BF₃K) are another excellent alternative, offering high stability and often releasing the boronic acid slowly under the reaction conditions, which can help minimize side reactions.[17][18]
Data Presentation: Recommended Reaction Parameters
The following tables provide starting points for optimizing your reaction. The optimal conditions will depend on the specific boronic acid partner being used.
Table 1: Catalyst & Ligand Selection Guide
| Palladium Source | Ligand | Mol % (Pd/Ligand) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 / 2-6 | An excellent starting point for challenging heteroaryl couplings. Bulky ligand minimizes catalyst deactivation.[1] |
| Pd₂(dba)₃ | XPhos | 1-2 / 2-4 | Similar to SPhos, provides high activity and stability.[3] |
| Pd(dppf)Cl₂ | (dppf) | 2-5 | A reliable pre-catalyst, though may be less effective than Buchwald-type ligands for this specific substrate.[19][20] |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | A classic catalyst, but may suffer from deactivation by the pyridine nitrogen.[1] |
Table 2: Base & Solvent System Guide
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | Often a highly effective combination for difficult couplings.[1][2] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / H₂O (4:1) | 80 - 100 | A common and cost-effective system that provides good yields.[1][19] |
| Cs₂CO₃ | 2.0 | 1,4-Dioxane | 100 - 110 | A strong base that can be very effective but is more expensive.[1] |
| Na₂CO₃ | 2.0 - 3.0 | DMF | 90 - 110 | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2–1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0–3.0 eq.).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[19]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1–0.2 M with respect to the starting halide.[20]
-
Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 90–110 °C).[1][20]
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1][20]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[4][20]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.[4][20]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-chloro-3-methylpyridine
Introduction for the Senior Application Scientist
Welcome to the technical support guide for the Buchwald-Hartwig amination of 2-Bromo-4-chloro-3-methylpyridine. This substrate presents a unique set of challenges due to its di-halogenated nature, the inherent electronic properties of the pyridine ring, and the steric hindrance introduced by the C-3 methyl group. The primary difficulties encountered are achieving high regioselectivity, minimizing hydrodehalogenation, and preventing catalyst deactivation.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to problems you may encounter during your experiments. We will delve into the mechanistic reasons behind these challenges and offer field-proven strategies for optimization.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yields a mixture of isomers from amination at both the C-2 (bromo) and C-4 (chloro) positions. How can I improve regioselectivity for the C-2 position?
A1: Achieving high regioselectivity is the most common challenge with this substrate. While oxidative addition to a C-Br bond is generally faster than to a C-Cl bond, the electronic and steric environment of the pyridine can complicate this outcome. Here’s how to address it.
Root Cause Analysis: The selectivity of the initial oxidative addition step is the determining factor for the final product ratio. This step is governed by a delicate balance of electronics, sterics, and the specific catalyst system employed. The palladium catalyst can add to either the C-Br or the C-Cl bond, leading to two different catalytic cycles and, consequently, a mixture of products.
Troubleshooting & Optimization Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most powerful tool for controlling regioselectivity. Bulky, electron-rich dialkylbiaryl phosphine ligands are known to enhance the rate of reductive elimination and can impart significant selectivity.[1][2][3]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. The activation energy barrier for oxidative addition at the more reactive C-Br bond is lower than at the C-Cl bond. By reducing the thermal energy of the system, you can favor the kinetically preferred pathway.
-
Recommendation: Begin optimizations around 80 °C and adjust downwards if mixed isomers are still observed, provided the reaction rate remains acceptable.
-
-
Choice of Base: While the base primarily facilitates the deprotonation of the amine, its nature can influence the overall catalytic activity and, in some cases, selectivity.[4][5][6]
Data-Driven Ligand Selection:
| Ligand | Key Feature | Expected Outcome for this compound |
| XPhos | Highly bulky and electron-rich biaryl phosphine.[2] | Generally provides high reaction rates and good selectivity for the C-Br position. An excellent starting point. |
| RuPhos | Similar to XPhos, known for high activity in coupling secondary amines.[2] | Effective for improving rates, especially with challenging secondary amines, while maintaining good C-Br selectivity. |
| BrettPhos | Designed for coupling primary amines and preventing diarylation.[2][7] | The ligand of choice when using primary amines to ensure mono-arylation at the C-Br position. |
| Xantphos | A bidentate ligand with a large bite angle. | Can be effective in promoting C-Br selectivity in dihalopyridine systems.[8] |
Diagram 1: Competing Oxidative Addition Pathways
Caption: Competing pathways based on the site of initial oxidative addition.
Q2: I am observing a significant amount of a hydrodehalogenated side product (e.g., 4-chloro-3-methylpyridine). What causes this and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient heteroaryl halides.
Root Cause Analysis: This side reaction occurs when the aryl halide is converted into an arene by replacing the halogen with a hydrogen atom. There are two primary mechanistic pathways for this:
-
β-Hydride Elimination: This can occur from the Pd(II)-amido intermediate if the amine has a β-hydrogen. This pathway forms a Pd-H species, which can then reductively eliminate with the halide on the palladium to form HX, or it can lead to the hydrodehalogenated product.[9][10]
-
Reaction with a Pd-H Species: Palladium hydride species can be formed from the reaction of the palladium complex with trace amounts of water, the amine, or the solvent. These Pd-H species can then react with the starting aryl halide in a competing catalytic cycle to generate the hydrodehalogenated product.[11]
Troubleshooting & Optimization Strategies:
-
Ensure Strictly Anhydrous Conditions: Moisture is a common source of hydride for the palladium center.
-
Recommendation: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven- or flame-dried. Handle bases and other reagents under an inert atmosphere (Argon or Nitrogen).
-
-
Optimize the Base: The choice and quality of the base are paramount.
-
Ligand Effects: Bulky, electron-rich ligands can accelerate the rate of the desired C-N reductive elimination, making it kinetically more favorable than the competing hydrodehalogenation pathway.[12]
-
Recommendation: If hydrodehalogenation is a major issue, switching to a more sterically demanding ligand like tBuXPhos or Mor-DalPhos may be beneficial.[3]
-
-
Amine Stoichiometry: Using a slight excess of the amine (1.1 - 1.2 equivalents) can help ensure that the desired amination pathway outcompetes catalyst decomposition or side reactions.
Diagram 2: Desired Amination vs. Undesired Hydrodehalogenation
Caption: Key intermediate leading to either the desired product or a side reaction.
Q3: The reaction is very slow, stalls before completion, or I observe the formation of palladium black. What are the likely causes?
A3: Slow or stalled reactions are typically due to catalyst inhibition or decomposition. The pyridine nitrogen in your substrate is a potential ligand for the palladium center, which can lead to catalyst deactivation.
Root Cause Analysis: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can form off-cycle, catalytically inactive or less active species, effectively sequestering the catalyst from the main amination cycle. At high temperatures, this can also lead to the formation of palladium black (Pd(0) precipitate).
Troubleshooting & Optimization Strategies:
-
Use Bulky Ancillary Ligands: This is the most effective solution. A sterically demanding phosphine ligand will occupy the coordination sphere around the palladium atom, physically blocking the pyridine nitrogen from binding.
-
Palladium Precatalyst Choice: Some palladium precatalysts are designed for faster initiation to the active Pd(0) species, which can help the desired catalytic cycle get started before deactivation occurs.
-
Recommendation: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., XPhos Pd G3) can be beneficial over starting with a Pd(II) source like Pd(OAc)₂ that requires in-situ reduction.
-
-
Reaction Concentration and Temperature:
-
Recommendation: Avoid overly dilute conditions, as this can slow down the bimolecular steps of the catalytic cycle. A concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point.[13] Do not use excessive heat, as this accelerates catalyst decomposition. Find the minimum temperature required for an efficient reaction rate.
-
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Recommended Starting Protocol
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine. Adjustments should be made based on the specific amine used and the troubleshooting advice above.[13]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene (to make 0.1 M solution)
-
Oven-dried Schlenk flask or vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos to the Schlenk flask.
-
Reagent Addition: Add the this compound and the amine coupling partner to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.
-
Reaction: Seal the flask, remove it from the inert atmosphere source (if not in a glovebox), and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-4-chloro-3-methylpyridine Reaction Products
Welcome to the Technical Support Center for the purification of 2-Bromo-4-chloro-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this compound and achieve the desired purity for your downstream applications.
Introduction
This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. This guide provides practical, field-proven insights into overcoming common purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | 1. Incomplete reaction: Significant amounts of starting materials remain. 2. Product loss during aqueous workup: The product may have some water solubility, or an emulsion may have formed. 3. Poor separation during chromatography: Co-elution of the product with impurities. 4. Product decomposition: The compound may be unstable to the purification conditions (e.g., heat, prolonged exposure to silica gel). | 1. Optimize reaction conditions: Monitor the reaction by TLC or GC-MS to ensure completion.[1][2] 2. Modify workup: Use a saturated brine solution for the final wash to reduce the product's solubility in the aqueous phase.[3] If an emulsion forms, add a small amount of brine or a different organic solvent. 3. Optimize chromatography: See "Poor separation during column chromatography" below. 4. Use milder purification techniques: Consider flash chromatography over gravity chromatography to reduce contact time with the stationary phase. If the compound is thermally labile, avoid high temperatures during solvent removal. |
| Presence of Isomeric Impurities in the Final Product | 1. Non-regioselective synthesis: The synthetic route may produce isomers (e.g., 3-bromo-4-chloro-2-methylpyridine). 2. Inadequate separation: The chosen purification method may not be effective at separating isomers. | 1. Review synthetic strategy: Some synthetic routes offer higher regioselectivity than others.[1] 2. High-resolution purification: Flash column chromatography with a shallow solvent gradient is often effective for separating isomers.[4] You may need to screen different eluent systems. Preparative HPLC can also be used for difficult separations. |
| Contamination with Di-halogenated Byproducts | 1. Over-bromination or over-chlorination: Excess halogenating agent or prolonged reaction times can lead to the formation of di-brominated or di-chlorinated species.[2] 2. Co-elution: These byproducts may have similar polarities to the desired product. | 1. Stoichiometric control: Carefully control the stoichiometry of the halogenating agents during the synthesis. 2. Chromatographic separation: Di-halogenated byproducts are typically less polar than the mono-halogenated product. A non-polar eluent system (e.g., hexane/ethyl acetate) should allow for the elution of the di-halogenated byproduct first.[4] |
| Residual Starting Material Detected | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Inefficient purification: The purification method did not effectively remove the starting material. | 1. Drive the reaction to completion: Increase the reaction time or temperature, or add more of the limiting reagent. 2. Optimize purification: Starting materials are often more polar than the product. Adjusting the polarity of the eluent in column chromatography can improve separation. |
| Product Oiling Out During Recrystallization | 1. Solvent choice: The chosen solvent may be too good of a solvent for the compound, or the compound is melting at the boiling point of the solvent. 2. Presence of impurities: Impurities can lower the melting point of the product and inhibit crystallization. | 1. Screen for a better solvent system: A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] Consider using a solvent pair (e.g., ethanol/water or hexane/ethyl acetate).[4][5] 2. Pre-purify the crude product: Run a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The primary impurities will depend on your synthetic route. However, common impurities include:
-
Isomeric Byproducts: Such as other positional isomers of bromo-chloro-methylpyridine.[1]
-
Di-halogenated Byproducts: Over-halogenation can lead to species like 2,X-dibromo-4-chloro-3-methylpyridine or 2-bromo-4,X-dichloro-3-methylpyridine.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials.[2]
-
Phenolic Byproducts: If water is present during certain reaction steps (like a Sandmeyer reaction), it can act as a nucleophile and form hydroxypyridine derivatives.[2]
Q2: How can I identify these impurities?
A2: A combination of analytical techniques is the most effective approach:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating volatile compounds and providing their molecular weights. This can help distinguish between your product, isomers (which will have the same mass), and di-halogenated byproducts (which will have a higher mass).[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification.[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your sample and can be particularly useful for less volatile impurities.[1]
Q3: What is the most effective method for purifying my crude this compound?
A3: The best purification method depends on the physical state of your product and the nature of the impurities:
-
Flash Column Chromatography: This is often the most versatile and effective method for separating compounds with different polarities, such as isomers and di-halogenated byproducts.[4]
-
Recrystallization: If your product is a solid and you can find a suitable solvent, recrystallization is an excellent technique for achieving high purity, especially for removing small amounts of impurities.[4]
-
Distillation: For liquid products with boiling points that are significantly different from those of the impurities, fractional distillation under reduced pressure can be a viable option.[4]
Q4: I'm having trouble with my column chromatography; the separation is poor. What can I do?
A4: Poor separation in column chromatography can often be resolved by:
-
Optimizing the Eluent System: Use Thin Layer Chromatography (TLC) to screen for the best solvent system. The ideal system will show good separation between your product and the impurities, with the product having an Rf value of approximately 0.3.
-
Using a Shallow Gradient: Instead of a steep gradient, a shallower gradient of the polar solvent will provide better resolution.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to band broadening and poor separation.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band.[4]
Q5: My purified this compound is degrading over time. How should I store it?
A5: Halogenated pyridines can be sensitive to light, moisture, and heat. For long-term storage, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), in a cool, dark place.[6] Refrigeration may also be beneficial.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)
-
Sand
-
Glass wool or cotton
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.[4]
-
Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica gel.[4]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample solution to the top of the column.[4]
-
Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure to force the eluent through the silica gel. Collect fractions in separate tubes.[4]
-
Analyze the Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying solid this compound by recrystallization.
Materials:
-
Crude solid this compound
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethanol/water)[4]
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[4]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a "seed crystal" of the pure compound.[4]
-
Isolate and Dry the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.[4]
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification challenges.
References
Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-4-chloro-3-methylpyridine Reactions
Welcome to the Technical Support Center for palladium catalyst removal in reactions involving 2-Bromo-4-chloro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical purification step. The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies such as the FDA and EMA, making its effective removal a paramount concern for both regulatory compliance and patient safety.[1][2] The unique chemical properties of pyridine-containing compounds, like this compound, can present specific challenges in palladium removal due to the coordinating nature of the pyridine nitrogen.
This guide offers a structured approach to understanding and overcoming these challenges, moving from frequently asked questions to detailed troubleshooting protocols and comparative data on various removal techniques.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are often soluble in the organic reaction mixture. This strong binding makes it difficult to separate the palladium from the desired product using standard purification methods like simple filtration or extraction.
Q2: What are the acceptable limits for residual palladium in pharmaceutical products?
A2: Regulatory bodies, including the International Council for Harmonisation (ICH), have set stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . For a drug with a daily dose of 10 g, this corresponds to a concentration limit of 10 parts per million (ppm).
Q3: What are the primary methods for palladium removal?
A3: The most common strategies include:
-
Adsorption: Utilizing solid-supported materials like activated carbon or specialized palladium scavengers to bind the palladium for removal by filtration.
-
Scavenging: Employing molecules with a high affinity for palladium to selectively chelate and facilitate its removal.
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.
-
Chromatography: Using column chromatography to separate the product from the catalyst.
Q4: How do palladium scavengers work?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups that have a high affinity for palladium. Thiol-based and trimercaptotriazine (TMT) functionalized scavengers are particularly effective.[3] The scavenger is added to the reaction mixture, where it binds to the palladium, and the resulting solid complex is then easily removed by filtration.
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of palladium from your this compound reactions.
Issue 1: High Levels of Residual Palladium Detected Post-Purification
Potential Causes & Solutions:
-
Ineffective Scavenger Choice: The chosen scavenger may not be optimal for the specific palladium species present in your reaction (e.g., Pd(0) vs. Pd(II)).
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, TMT) to identify the most effective one for your system.[3] Commercially available scavenger screening kits can simplify this process.
-
-
Insufficient Scavenger Amount: The amount of scavenger used may be too low to capture all the residual palladium.
-
Solution: Increase the equivalents of the scavenger relative to the initial palladium loading. A typical starting point is 4-8 equivalents.[3]
-
-
Suboptimal Scavenging Conditions: The temperature and reaction time for the scavenging step may not be ideal.
-
Solution: Optimize the scavenging time and temperature. While many scavenging processes work at room temperature, slight heating (e.g., 40-60 °C) can sometimes improve efficiency.[2]
-
-
Strong Product-Palladium Interaction: The this compound product itself may be strongly chelating to the palladium, making it difficult for the scavenger to compete.
-
Solution: Consider a sequential treatment approach. For instance, an initial treatment with activated carbon to remove a significant portion of the palladium, followed by a more selective scavenger to remove the remaining traces.
-
Issue 2: Product Loss During Palladium Removal
Potential Causes & Solutions:
-
Non-Specific Binding to Scavenger: The product may be adsorbing to the solid support of the scavenger.
-
Co-precipitation with Palladium: The product might be co-precipitating with palladium species, especially if palladium black is formed.
-
Solution: Ensure the reaction is worked up promptly after completion to minimize the formation of palladium black. If a precipitate does form, try re-dissolving the crude mixture in a different solvent and then proceed with the scavenging.
-
-
Product Degradation: The conditions used for palladium removal (e.g., harsh scavengers, high temperatures) might be degrading the desired product.
-
Solution: Use milder scavenging conditions and screen for scavengers that are compatible with your product's functional groups.
-
Comparative Data on Palladium Scavengers
The selection of an appropriate palladium scavenger is critical for achieving low residual metal levels. Below is a table summarizing the performance of various common scavengers.
| Scavenger Type | Support | Typical Loading (mmol/g) | Advantages | Disadvantages |
| Thiol | Silica | 0.5 - 1.5 | Effective for a broad range of palladium species.[1][4] | Can be sensitive to oxidation. |
| Thiourea | Silica | 0.5 - 1.2 | Versatile for different forms of palladium.[1][4] | May require slightly longer reaction times. |
| Trimercaptotriazine (TMT) | Polystyrene or Silica | 0.4 - 1.0 | Highly effective for hindered palladium complexes.[1] | Can sometimes be less selective. |
| Activated Carbon | - | N/A | Inexpensive and effective for bulk removal. | Can be non-selective and lead to product loss.[1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica
-
Reaction Completion: Once the this compound reaction is complete, cool the mixture to room temperature.
-
Scavenger Addition: Add 4-8 equivalents of thiol-functionalized silica scavenger relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger-palladium complex.
-
Washing: Wash the filter cake with the reaction solvent to recover any adsorbed product.
-
Work-up: Combine the filtrate and washings, and proceed with the standard aqueous work-up and solvent removal.
Protocol 2: Sequential Treatment with Activated Carbon and a Scavenger
-
Activated Carbon Treatment: After reaction completion, add activated carbon (e.g., 5-10 wt% relative to the crude product) to the reaction mixture and stir for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Scavenger Addition: To the filtrate, add a selective palladium scavenger (e.g., thiol- or TMT-functionalized silica) and stir for an additional 2-12 hours.
-
Final Filtration: Perform a second filtration through celite to remove the scavenger.
-
Work-up: Proceed with the standard work-up procedure.
Visualization of Workflows
Decision Tree for Palladium Removal Strategy
Caption: Decision tree for selecting a palladium removal strategy.
Experimental Workflow for Palladium Scavenging
Caption: General experimental workflow for palladium scavenging.
References
Troubleshooting low yields in Sonogashira coupling of 2-Bromo-4-chloro-3-methylpyridine
Technical Support Center: Sonogashira Coupling of 2-Bromo-4-chloro-3-methylpyridine
Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira coupling of this compound. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve low-yield issues, transforming challenging couplings into successful transformations.
Introduction: The Challenge of Pyridine-Based Sonogashira Couplings
The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, widely used in the synthesis of pharmaceuticals and complex organic materials.[1][2] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple a terminal alkyne with an aryl or vinyl halide.[3][4]
However, when applied to heteroaromatic substrates like this compound, researchers often encounter diminished yields. This is primarily due to the pyridine nitrogen's lone pair of electrons, which can coordinate with the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[5][6] This guide will systematically address this and other potential pitfalls, providing a clear path to optimizing your reaction.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is designed as a direct response to issues you may be encountering in the lab.
Q1: My reaction has failed completely or shows very low conversion of the starting material. What are the first things I should check?
A1: Complete reaction failure often points to fundamental issues with reagents or the reaction setup. Before delving into more complex variables, perform these critical initial checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing or a poor inert atmosphere (argon or nitrogen) can lead to rapid catalyst decomposition and the promotion of undesired alkyne homocoupling (Glaser coupling).[4][7]
-
Reagent Quality:
-
Solvents & Base: Ensure solvents and amine bases (e.g., triethylamine, diisopropylamine) are anhydrous. Water can interfere with the catalytic cycle.
-
Copper(I) Iodide: CuI can degrade over time. Use a fresh, high-quality source. A tan or off-white color is acceptable, but dark discoloration may indicate oxidation.
-
Palladium Catalyst: Use a fresh batch of palladium catalyst. Pre-catalysts like PdCl₂(PPh₃)₂ are generally stable, but Pd(PPh₃)₄ can be more sensitive.
-
Q2: I'm observing a significant amount of a black precipitate in my reaction flask. What is this, and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is aggregated, inactive palladium metal.[5] Its formation signals catalyst decomposition and is a common cause of low yields.
Causes and Solutions:
-
High Temperature: Excessive heat can accelerate catalyst decomposition.[5] While aryl bromides often require heating, consider if the temperature can be lowered.[7]
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center exposed and prone to aggregation.[5]
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in certain systems.[8] If you are using THF, consider switching to a different solvent such as DMF or acetonitrile.
Q3: My main side product is the homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this?
A3: Glaser coupling is a copper-catalyzed oxidative dimerization of the alkyne and is a very common side reaction.[4][9]
Strategies to Mitigate Glaser Coupling:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of this side reaction. Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas) is rigorous.[7]
-
Reduce Copper Loading: While catalytic, excess copper can favor homocoupling. Try reducing the CuI loading to 1-2 mol%.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[4][7] These reactions often require more specialized ligands and may need slightly higher temperatures, but they completely avoid this side reaction.
Q4: The reaction is sluggish, and even after extended reaction times, I have a mixture of starting material and product. How can I increase the reaction rate?
A4: Sluggish reactions with a substrate like this compound are often due to catalyst inhibition by the pyridine nitrogen.
Optimization Strategies:
-
Ligand Choice: The standard PPh₃ ligand may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for pyridine substrates.[5] These ligands create a sterically hindered environment around the palladium, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.
-
Temperature: Oxidative addition of aryl bromides can be the rate-limiting step and is often accelerated by heat. If you are running the reaction at room temperature, incrementally increase the temperature to 60-80 °C.
-
Base Selection: The base is not just a scavenger for the HBr byproduct; it also facilitates the formation of the copper acetylide.[10] Amine bases like triethylamine or diisopropylamine are common, but for challenging substrates, consider a stronger base or a different base class, such as an inorganic base like K₂CO₃ or Cs₂CO₃, which can sometimes improve results.[11]
A logical troubleshooting workflow is presented below:
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the halogens in a Sonogashira coupling?
A1: The reactivity of the C-X bond follows the trend: I > Br > OTf > Cl.[6][7] Therefore, for your substrate, this compound, the reaction should selectively occur at the C-Br bond under standard conditions. Coupling at the C-Cl bond would require more forcing conditions, such as higher temperatures and more active catalyst systems.
Q2: What is the catalytic cycle for the Sonogashira reaction?
A2: The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step.[9]
-
Transmetalation: The copper acetylide (Cu-C≡CR), formed in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide.
-
Reductive Elimination: The desired product (Ar-C≡CR) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
-
-
Copper Cycle:
-
The terminal alkyne coordinates to the Cu(I) salt.
-
The base deprotonates the alkyne to form the crucial copper acetylide intermediate.
-
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Q3: What are some recommended starting conditions for my specific substrate?
A3: For a challenging substrate like this compound, starting with robust conditions is advisable. Below is a standard protocol and a table of suggested parameters.
Experimental Protocol: Sonogashira Coupling
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Pre-catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Ligand (if needed, e.g., XPhos) (4-10 mol%)
-
CuI (1-5 mol%)
-
Base (e.g., Et₃N or DIPA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Ar or N₂)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium pre-catalyst, the ligand (if separate), and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (e.g., start at 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Data Presentation: Recommended Starting Parameters
| Parameter | Recommendation for this compound | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | Robust and common Pd(II) pre-catalysts.[3] |
| Ligand | XPhos or SPhos (1:2 Pd:Ligand ratio) | Bulky, electron-rich ligands prevent pyridine coordination.[5] |
| Cu Source | CuI (Copper(I) Iodide) | Standard and effective co-catalyst. |
| Base | Diisopropylamine (DIPA) or K₂CO₃ | DIPA is a strong amine base; K₂CO₃ is a good inorganic alternative. |
| Solvent | DMF or 1,4-Dioxane | Polar aprotic solvents that can dissolve reagents and withstand heating.[12] |
| Temperature | 60 - 100 °C | Aryl bromides often require heat to facilitate oxidative addition.[13] |
| Catalyst Loading | 2-5 mol% Pd, 4-10 mol% Ligand, 1-5 mol% CuI | Higher loadings can overcome inhibition for challenging substrates. |
References
- 1. researchgate.net [researchgate.net]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Dehalogenation Byproducts of 2-Bromo-4-chloro-3-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-3-methylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to undesired dehalogenation byproducts encountered during synthetic transformations. Our focus is on providing practical, field-proven insights to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Understanding the Challenge: The Reactivity Landscape of this compound
This compound is a versatile intermediate in organic synthesis, offering two distinct halogen atoms for functionalization. However, the lability of the carbon-halogen bonds, particularly under reductive or catalytic conditions, can lead to the formation of undesired dehalogenated byproducts. The primary byproducts of concern are the mono-dehalogenated species, 2-chloro-3-methylpyridine and 4-bromo-3-methylpyridine , and the fully dehalogenated product, 3-methylpyridine .
The propensity for dehalogenation is highly dependent on the reaction conditions. In general, for palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the trend C-I > C-Br > C-Cl.[1] This suggests that the C-Br bond at the 2-position is more susceptible to both oxidative addition and undesired reductive dehalogenation (protodebromination) compared to the C-Cl bond at the 4-position.[2]
This guide will walk you through identifying, minimizing, and troubleshooting the formation of these byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary dehalogenation byproducts I should expect when working with this compound?
A1: The primary dehalogenation byproducts are:
-
Mono-dehalogenated byproducts:
-
2-chloro-3-methylpyridine (from debromination)
-
4-bromo-3-methylpyridine (from dechlorination)
-
-
Fully-dehalogenated byproduct:
The relative amounts of these byproducts will depend on the specific reaction conditions.
Q2: Which halogen is more likely to be removed during my reaction?
A2: In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond.[1] Therefore, debromination to form 2-chloro-3-methylpyridine is the more commonly observed mono-dehalogenation pathway. However, under harsh reductive conditions, cleavage of the C-Cl bond or both C-X bonds can also occur.
Q3: How can I detect the formation of these dehalogenation byproducts?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): Byproducts will have different Rf values compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile byproducts by their mass-to-charge ratio.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the byproducts by their unique chemical shifts and coupling patterns. For instance, the appearance of a new aromatic proton signal in place of a halogen is a key indicator.
Q4: What are the main causes of dehalogenation in my palladium-catalyzed cross-coupling reaction?
A4: Dehalogenation, often referred to as hydrodehalogenation or protodehalogenation, in palladium-catalyzed reactions is primarily caused by the formation of palladium-hydride (Pd-H) species.[6] These can arise from several sources:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides.[6]
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade (e.g., DMF) can act as hydride donors.[6]
-
Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[6]
-
Water: The presence of water can react with bases or other reagents to generate hydride sources.[6]
Troubleshooting Guide: Minimizing Dehalogenation Byproducts
This section provides actionable solutions to common problems encountered during reactions with this compound.
Issue 1: Significant formation of 2-chloro-3-methylpyridine in a Suzuki-Miyaura coupling reaction.
-
Potential Cause: Predominant debromination due to the higher reactivity of the C-Br bond and the presence of hydride sources.
-
Solutions:
-
Optimize the Base: Switch from strong alkoxide bases to weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[2]
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene or dioxane. Avoid alcohols and ensure DMF is anhydrous if its use is necessary.[2]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[6][7]
-
Lower Reaction Temperature: High temperatures can promote the formation of Pd-H species. Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.[7]
-
Use Boronic Esters: Consider using pinacol esters of the boronic acid, which are often more stable and contain fewer protic impurities.[2]
-
Issue 2: Observation of both mono- and di-dehalogenated byproducts in a hydrogenation reaction.
-
Potential Cause: Over-reduction of the starting material. Catalytic hydrogenation is a common method for dehalogenation, and selectivity can be challenging.[1]
-
Solutions:
-
Catalyst Choice and Loading: Use a less active catalyst or a lower catalyst loading. For selective debromination in the presence of a chlorine, carefully controlled conditions are necessary.[1]
-
Hydrogen Pressure: Lower the hydrogen pressure to reduce the rate of hydrogenation.
-
Reaction Time: Monitor the reaction closely by GC-MS or TLC and stop the reaction once the desired product is formed, before significant formation of the fully dehalogenated byproduct.
-
Alternative Reducing Agents: Consider transfer hydrogenation conditions, which can sometimes offer better selectivity.
-
Issue 3: Difficulty in separating the desired product from dehalogenated byproducts.
-
Potential Cause: Similar polarities of the product and byproducts.
-
Solutions:
-
Chromatography Optimization:
-
Experiment with different solvent systems for column chromatography, using a shallow gradient.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Preparative HPLC can be an effective, albeit more expensive, option for difficult separations.
-
-
Crystallization: If your desired product is a solid, recrystallization from a suitable solvent system may effectively remove the more soluble byproducts.
-
Data Presentation & Experimental Protocols
Table 1: Influence of Reaction Parameters on Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Condition Favoring Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the formation of hydride species.[2][6] |
| Solvent | Protic solvents (e.g., alcohols), wet aprotic solvents | Anhydrous, aprotic solvents (e.g., toluene, dioxane) | Minimizes external sources of protons and hydrides.[6] |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Accelerates reductive elimination, outcompeting dehalogenation.[6][7] |
| Temperature | High temperatures | Lowest effective temperature | Reduces the rate of side reactions, including Pd-H formation.[7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.[6]
Visualizing Reaction Pathways
Diagram 1: Potential Dehalogenation Pathways of this compound
Caption: Possible dehalogenation byproducts from this compound.
Diagram 2: Troubleshooting Workflow for Dehalogenation in Cross-Coupling Reactions
Caption: A step-by-step guide to troubleshooting dehalogenation byproducts.
References
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolmolchem.com [biolmolchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 2-Bromo-4-chloro-3-methylpyridine Reactions
Welcome to the technical support center for monitoring reactions involving 2-bromo-4-chloro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) in your synthetic workflows.
Introduction: The Importance of Reaction Monitoring
This compound is a key halogenated pyridine intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its successful transformation into more complex molecules relies on careful reaction monitoring to determine reaction completion, identify potential side products, and optimize reaction conditions. TLC offers a rapid, qualitative assessment, while LC-MS provides quantitative data and structural information, making them indispensable tools in the modern chemistry lab.[2][3]
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is often the first line of analysis for its speed and simplicity.[3] However, the polar nature of pyridine-containing compounds can sometimes lead to challenging separations.[4]
Common TLC Problems and Solutions
| Problem | Potential Causes | Solutions & Explanations |
| Streaking or Elongated Spots | - Sample Overload: Applying too much sample to the plate.[5][6] - Inappropriate Solvent Polarity: The solvent system may be too polar for the compound.[5] - Compound Instability on Silica: Acid-sensitive compounds can degrade on the silica gel plate.[7] - Presence of Basic Pyridine Nitrogen: The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica gel.[8] | - Dilute the Sample: Run the separation again with a more diluted sample solution.[6] - Adjust Solvent System: Decrease the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate; try increasing the proportion of hexane.[9] - Use Additives: For acid-sensitive compounds, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol/DCM to the mobile phase can neutralize the acidic silica surface.[6] This minimizes the interaction with the basic pyridine nitrogen, leading to better spot shapes.[8] |
| Spots Remain at the Baseline (Low Rf) | - Eluent is Not Polar Enough: The solvent system lacks the strength to move the polar compounds up the plate.[6][9] | - Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, consider solvent systems like 5% methanol in dichloromethane.[10] |
| Spots Run with the Solvent Front (High Rf) | - Eluent is Too Polar: The solvent system is too strong, causing all components to travel with the solvent front.[6][9] | - Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane).[9] |
| No Visible Spots | - Sample Concentration is Too Low: The amount of compound spotted is below the detection limit.[5][6] - Compound is Not UV-Active: The compound does not absorb UV light at the wavelength used for visualization.[6] - Compound Evaporation: The compound may be volatile and evaporated from the plate.[6] | - Concentrate the Spot: Apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[5][6] - Use a Staining Method: If the compound is not UV-active, use a chemical stain (e.g., potassium permanganate or iodine) for visualization.[6] |
| Irreproducible Rf Values | - Chamber Not Saturated: Insufficient equilibration of the developing chamber with solvent vapors. - Solvent System Reuse: Using the same solvent system for multiple TLC runs can lead to changes in its composition.[5] | - Saturate the Chamber: Place a piece of filter paper in the developing chamber to increase the surface area for solvent evaporation and ensure the atmosphere is saturated with solvent vapor. - Use Fresh Solvent: Always prepare a fresh solvent system for each TLC experiment.[5] |
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: On the starting line, apply small spots of your starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture applied to the same spot).[3]
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line.[5][11] Cover the chamber and allow the solvent to ascend the plate by capillary action.[11]
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or by using a chemical stain. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate the reaction is progressing.[3]
Diagram: TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Part 2: LC-MS Troubleshooting Guide
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing both quantitative and qualitative data.[12] It is a powerful tool for analyzing complex reaction mixtures.
Common LC-MS Problems and Solutions
| Problem | Potential Causes | Solutions & Explanations |
| No or Low Signal Intensity | - Improper Ionization Settings: The ionization source parameters (e.g., ESI voltage, gas flow, temperature) are not optimized for your compound.[13] - Sample Degradation: The compound may be unstable in the sample solvent or under the analysis conditions.[13] - Ion Suppression: Co-eluting matrix components can interfere with the ionization of the analyte.[14][15] | - Optimize MS Settings: Perform a tuning of the mass spectrometer to find the optimal parameters for your compound.[13] - Check Sample Stability: Prepare fresh samples and consider using a different, less reactive solvent.[13][16] - Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering compounds.[14] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | - Secondary Interactions with Stationary Phase: Similar to TLC, the basic pyridine nitrogen can interact with residual silanol groups on C18 columns, causing tailing.[8] - Column Overload: Injecting too much sample can saturate the column.[8] - Incompatible Sample Solvent: The solvent in which the sample is dissolved may be too strong, causing peak distortion.[14] | - Use Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate) to the mobile phase to protonate the silanol groups and minimize interactions.[8] - Reduce Injection Volume: Inject a smaller amount of the sample.[17] - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Retention Time Shifts | - Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.[18] - Column Degradation: The stationary phase of the column has degraded over time.[18] - Fluctuating Column Temperature: Inconsistent oven temperature can affect retention times.[13] | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.[18] - Use a Guard Column or Replace the Column: A guard column can protect the analytical column. If performance continues to degrade, replace the column.[13] - Ensure Stable Column Temperature: Use a column oven to maintain a consistent temperature.[13] |
| Unexpected Mass Peaks | - Presence of Impurities or Side Products: The reaction may have produced unexpected compounds. - Formation of Adducts: The analyte may form adducts with ions present in the mobile phase (e.g., Na+, K+, NH4+).[13] - In-source Fragmentation: The analyte may be fragmenting in the ionization source. | - Analyze Mass Spectra: Carefully examine the mass spectra of all peaks to identify potential side products. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) can be diagnostic.[14] - Identify Adducts: Look for peaks at [M+Na]+, [M+K]+, or [M+NH4]+. Consider using high-purity solvents and additives.[13] - Optimize Source Conditions: Reduce the energy in the ionization source (e.g., lower fragmentor voltage) to minimize in-source fragmentation. |
Experimental Protocol: General LC-MS Method for Reaction Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions:
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for pyridine compounds.[14]
-
Acquisition Mode: Full scan mode to identify all components, followed by targeted analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.[14][19]
-
-
Data Analysis: Integrate the peak areas of the starting material, product, and any identified byproducts to determine the reaction progress and purity of the product.
Diagram: LC-MS Troubleshooting Logic
Caption: Decision tree for troubleshooting common LC-MS issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound and its reaction products?
A good starting point for many organic compounds of intermediate polarity is a mixture of ethyl acetate and a non-polar solvent like hexanes.[9] A 1:1 mixture can be a good initial choice, and the ratio can be adjusted to achieve an optimal Rf value for your product, ideally between 0.25 and 0.35.[9][11]
Q2: My pyridine compound streaks on the TLC plate even with solvent modifiers. What else can I try?
If streaking persists, you might be dealing with a very polar compound or instability on the silica gel.[7] Consider trying a different stationary phase, such as alumina or a reversed-phase (C18) TLC plate.[6] For reversed-phase TLC, the mobile phase will typically be a more polar system, such as a mixture of methanol and water.
Q3: In my LC-MS analysis, I see a peak with a mass that is 2 units higher than my expected product, and the two peaks are almost equal in height. What is this?
This is the characteristic isotopic signature of a compound containing one bromine atom.[20] Bromine has two major isotopes, 79Br and 81Br, which are present in nearly a 1:1 natural abundance.[20] Therefore, your mass spectrum will show two molecular ion peaks, [M]+ and [M+2]+, with almost identical intensities. This is a strong confirmation that your compound contains a single bromine atom.
Q4: How can I confirm the identity of a suspected byproduct in my LC-MS data?
If you have a standard of the suspected byproduct, you can inject it into the LC-MS system and compare its retention time and mass spectrum to the unknown peak in your reaction mixture. If a standard is not available, you can often gain structural information from the fragmentation pattern in the mass spectrum (MS/MS analysis). The fragmentation of halogenated compounds can be complex but often involves the loss of the halogen atoms or cleavage of the pyridine ring.[14][21]
Q5: My reaction involves replacing the bromine with another group. How will this affect the TLC and LC-MS analysis?
Replacing the bromine atom will likely change the polarity of your molecule. This will result in a different Rf value on TLC and a different retention time in LC. The mass of the product will also change, which you will observe in the mass spectrum. Additionally, you will no longer see the characteristic 1:1 isotopic pattern for bromine in the product's mass spectrum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chromatography [chem.rochester.edu]
- 11. iipseries.org [iipseries.org]
- 12. ijrar.com [ijrar.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. zefsci.com [zefsci.com]
- 19. pnrjournal.com [pnrjournal.com]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Impact of base selection on 2-Bromo-4-chloro-3-methylpyridine coupling reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-chloro-3-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of base selection and reaction optimization. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in palladium-catalyzed cross-coupling reactions?
A base plays a multifaceted and critical role in the catalytic cycle of cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[1][2] Its primary functions include:
-
Activation of the Coupling Partner: In Suzuki reactions, the base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate, which is essential for the transmetalation step.[1][3][4]
-
Facilitating Catalyst Turnover: In Buchwald-Hartwig aminations, a strong base is typically required to deprotonate the amine or the palladium-amine complex, forming the palladium-amido intermediate necessary for reductive elimination.[5][6]
-
Neutralizing Acid Byproducts: The base neutralizes the acid generated during the reaction, preventing catalyst deactivation and maintaining optimal reaction conditions.
-
Promoting Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step, leading to faster product formation.[4]
The choice of base—its strength, solubility, and the nature of its counter-ion—can significantly influence the reaction rate, yield, and selectivity.[1]
Q2: How does the pKa of a base influence my choice for a specific coupling reaction?
The pKa of a base is a crucial parameter that dictates its strength and, consequently, its suitability for a particular reaction. A higher pKa value for the conjugate acid of the base indicates a stronger base.[7]
-
Strong Bases (e.g., NaOtBu, LiHMDS, pKa of conjugate acid > 18): These are often necessary for reactions that require the deprotonation of weakly acidic protons, such as in many Buchwald-Hartwig aminations.[8][9] However, their high reactivity can be incompatible with base-sensitive functional groups on your substrate.[8][9]
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, pKa of conjugate acid ≈ 10-12): These are commonly used in Suzuki reactions where they are strong enough to form the reactive boronate species without causing significant side reactions.[1][10] For substrates with sensitive functionalities, these weaker bases are often a better choice, although they may necessitate higher reaction temperatures or longer reaction times.[8]
-
Organic Amine Bases (e.g., Et₃N, DIPEA, pKa of conjugate acid ≈ 10-11): These are frequently employed in Sonogashira couplings, where they act as both a base and a solvent.[11] They are effective in deprotonating the terminal alkyne.
It is important to match the base strength to the specific requirements of the reaction to ensure efficient catalysis while minimizing degradation of starting materials and products.
Q3: For a Suzuki coupling with this compound, which type of base is generally recommended?
For Suzuki couplings involving heteroaryl halides like this compound, inorganic bases are generally the preferred choice. The most commonly used bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1]
-
Potassium Carbonate (K₂CO₃): This is a cost-effective and often highly effective base for Suzuki couplings of bromopyridines, demonstrating good yields in many cases.[1]
-
Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄): These are often stronger and more soluble in organic solvents than K₂CO₃, making them excellent choices for more challenging or sluggish coupling reactions.[10]
The choice between these will depend on the specific boronic acid partner and the solvent system used. It is often beneficial to screen a few different bases to determine the optimal conditions for your specific substrate combination.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki Coupling Reaction
Symptoms: Your reaction shows a significant amount of unreacted this compound and/or the boronic acid starting material.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Base Strength or Solubility | The chosen base may not be strong enough to efficiently form the boronate species, or it may have poor solubility in the reaction solvent. Solution: Switch to a stronger or more soluble base. For example, if K₂CO₃ is giving poor results, try Cs₂CO₃ or K₃PO₄.[10] The physical form of the base can also matter; grinding inorganic bases before use can improve reactivity.[9] |
| Catalyst Deactivation | The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition. Solution: Consider using a ligand that is more sterically demanding or electron-rich, which can help prevent strong coordination of the pyridine. Also, ensure a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[10] |
| Poor Reagent Quality | Boronic acids can degrade over time, especially if not stored properly. Solution: Use a fresh batch of boronic acid or consider converting it to the more stable pinacol ester.[10] Ensure all solvents are anhydrous and properly degassed. |
| Suboptimal Temperature | The reaction may require more thermal energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature, monitoring for any signs of product or starting material decomposition. |
Workflow for Troubleshooting Low Conversion in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Issue 2: Poor Yield in a Buchwald-Hartwig Amination
Symptoms: The desired N-arylated pyridine product is formed in low yield, with significant amounts of starting material remaining.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base-Solvent Combination | The choice of base and solvent are intrinsically linked. In nonpolar solvents, an anionic base is needed to deprotonate the neutral palladium-amine complex.[12] In polar solvents, the base can sometimes form an overly stable complex with the palladium, hindering catalysis.[12] Solution: For nonpolar solvents like toluene, a strong base like NaOtBu is often effective.[5] If using a weaker inorganic base like Cs₂CO₃ or K₃PO₄, a more polar solvent like dioxane or THF might be necessary.[8] |
| Base Incompatibility with Functional Groups | Strong bases like NaOtBu can be incompatible with sensitive functional groups on either the amine or the pyridine substrate, leading to side reactions or degradation. Solution: If your substrate is base-sensitive, switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃, potentially with an adjustment in solvent and temperature.[8][9] |
| Steric Hindrance | Steric bulk on either the amine or the pyridine can slow down the reaction. Solution: A stronger base may be required to facilitate the deprotonation of a hindered amine. Additionally, the choice of ligand is critical; bulkier, more electron-rich ligands can often overcome steric challenges. |
| Catalyst System Not Optimal | The combination of palladium precursor and ligand may not be suitable for this specific transformation. Solution: Using a pre-catalyst can lead to more reproducible results.[8] Screening different generations of Buchwald ligands is also advisable. For challenging substrates, monodentate biarylphosphine ligands can be superior.[8] |
Logical Relationship in Buchwald-Hartwig Base Selection
Caption: Decision logic for base selection in Buchwald-Hartwig amination.
Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
Symptoms: A significant byproduct is the dimer of your terminal alkyne, often observed as a spot with a higher Rf on TLC.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen is a major promoter of the oxidative homocoupling of alkynes.[11] Solution: Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[11] |
| High Copper Loading | The copper(I) co-catalyst, while essential for the main reaction, can also accelerate Glaser coupling.[11] Solution: Reduce the amount of CuI used to the minimum effective quantity. In some cases, a "copper-free" Sonogashira protocol may be a viable alternative. |
| Base Choice and Purity | The amine base can influence the rate of both the desired reaction and the homocoupling. Solution: Use a high-purity, anhydrous, and degassed amine base such as triethylamine or diisopropylethylamine.[11] The choice between different amine bases can sometimes affect the extent of homocoupling. |
| Slow Desired Coupling | If the main Sonogashira coupling is sluggish, the alkyne has more opportunity to undergo homocoupling. Solution: Optimize other reaction parameters to accelerate the desired reaction, such as temperature or catalyst loading. Slow addition of the alkyne to the reaction mixture can also help maintain a low concentration of the reactive copper acetylide, disfavoring dimerization.[11] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. nobelprize.org [nobelprize.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-chloro-3-methylpyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-4-chloro-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical, and often underestimated, role of the solvent in achieving high yields, selectivity, and reproducibility. The unique electronic and steric properties of this di-halogenated pyridine substrate make solvent selection a paramount parameter for success. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding solvent choice for reactions with this compound.
Question 1: Why is solvent selection so critical for this specific substrate?
Answer: The substrate this compound presents three key challenges where the solvent plays a direct modulating role:
-
Competitive Reactivity: You have two potential reaction sites: a C(sp²)-Br bond and a C(sp²)-Cl bond. The C-Br bond is significantly weaker and thus kinetically favored for oxidative addition, the first and often rate-limiting step in most cross-coupling cycles.[1] However, the choice of solvent can influence the catalyst's electronic properties and ligation sphere, which can, in some cases, alter this inherent selectivity.[2][3]
-
Catalyst Inhibition: The pyridine nitrogen contains a lone pair of electrons that can coordinate to the palladium center, forming inactive or less active catalyst species.[4][5] While bulky phosphine or N-heterocyclic carbene (NHC) ligands are the primary defense against this, the solvent's ability to coordinate with the catalyst or solvate intermediates can either mitigate or exacerbate this inhibition.
-
Reagent Solubility: Many palladium-catalyzed reactions, particularly Suzuki-Miyaura couplings, utilize inorganic bases (e.g., K₃PO₄, Cs₂CO₃) that have poor solubility in purely organic solvents. A solvent system must be chosen that can dissolve the organic substrate, the catalyst, and also facilitate the action of the base.
Question 2: What are the most common starting solvent systems for different cross-coupling reactions with this substrate?
Answer: While optimization is always required, the following solvent systems are robust starting points:
-
Suzuki-Miyaura Coupling: Biphasic mixtures are standard. A 4:1 or 5:1 mixture of an ethereal solvent like 1,4-dioxane/water or THF/water is very common.[6] For systems sensitive to protic solvents or when using modern, bulky ligands, a mixture of toluene/water is also highly effective.[6]
-
Buchwald-Hartwig Amination: Aprotic, non-polar, or weakly polar solvents are generally preferred to minimize side reactions and stabilize the catalyst. Toluene is the most common and well-validated choice.[6][7] 1,4-Dioxane is also frequently used.[8] It is advisable to avoid chlorinated solvents, acetonitrile, or pyridine itself, as they can inhibit the catalyst.[8]
-
Heck Coupling: Polar aprotic solvents are typical for the Heck reaction to facilitate the ionic intermediates in the catalytic cycle.[9] DMF is a classic choice, though its potential to act as a hydride source at high temperatures is a known risk.[10][11] Acetonitrile is another effective option.[12]
Question 3: How does solvent polarity specifically influence regioselectivity between the C-Br and C-Cl sites?
Answer: This is an area of advanced mechanistic consideration. While the C-Br bond is intrinsically more reactive, solvent polarity can influence the nature of the active catalytic species. In nonpolar solvents, a neutral, monoligated palladium complex, often represented as [Pd(L)], is believed to be the active species for oxidative addition. In polar, coordinating solvents, an anionic palladium complex can form, which may exhibit different reactivity and selectivity profiles.[2][3] For a bifunctional substrate, switching from a nonpolar solvent like toluene to a polar aprotic solvent like DMF or NMP could potentially alter the ratio of C-Br to C-Cl insertion, although C-Br insertion will almost always be dominant. Controlling for exclusive C-Br reactivity is best achieved by using milder conditions (lower temperature, shorter reaction time) in a solvent system that promotes a high reaction rate.
Question 4: What is the precise role of water in biphasic systems like dioxane/water?
Answer: Water serves two primary functions in these systems:
-
Base Solubilization: It dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), making it available to participate in the catalytic cycle, particularly during the transmetalation step of a Suzuki coupling.
-
Catalyst Activation: Water can influence the equilibrium of the boronic acid, converting it to the more reactive boronate species, which accelerates the rate of transmetalation.
However, an excess of water can promote the undesirable side reaction of protodeboronation of the boronic acid coupling partner.[5] Therefore, the ratio of the organic solvent to water is a critical parameter to optimize.
Question 5: How should I degas my solvents and why is it so important?
Answer: The active form of the catalyst in these reactions is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen.[6] Oxygen can convert the active Pd(0) to inactive Pd(II) species and can also promote the homocoupling of boronic acid partners in Suzuki reactions.[5]
Effective Degassing Protocol:
-
Sparge with Inert Gas: The most common and generally effective method is to bubble a stream of dry, inert gas (argon or nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the solvent to at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.
Always use freshly degassed solvents and maintain a positive pressure of inert gas over the reaction for its entire duration.[12]
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental failures and provide a logical, solvent-focused diagnostic path.
Issue 1: Low or No Product Yield
Question: My Suzuki coupling of this compound has stalled at <10% conversion. I've confirmed my catalyst and reagents are good. Could the solvent be the issue?
Answer: Absolutely. Suboptimal solvent choice is a primary cause of low conversion. Here is a systematic approach to troubleshooting:
-
Check Solubility:
-
Observation: Are all solid reagents (especially the base) fully or partially dissolved at the reaction temperature? A layer of solid, inactive base at the bottom of the flask is a common sign of a poor solvent system.
-
Causality: The base must be in solution to participate in the catalytic cycle.
-
Solution: If using a single organic solvent like toluene, switch to a biphasic system such as 1,4-dioxane/water (4:1) or toluene/water (5:1) to dissolve an inorganic base like K₃PO₄.[6]
-
-
Assess Solvent-Catalyst Compatibility:
-
Observation: The reaction starts but quickly dies, or never initiates.
-
Causality: Certain solvents can actively decompose the catalyst at elevated temperatures. N-alkyl amides (DMF, NMP), some ethers (dioxane, DME), and ketones can act as hydride sources above 80-100 °C, leading to reductive decomposition of palladium intermediates.[11][13]
-
Solution: Switch to a more robust solvent. Toluene, THF, and nitriles are considered "safe" solvents that do not typically cause this type of decomposition.[11][13] If high temperatures are required, toluene is often a superior choice to dioxane or DMF.
-
Issue 2: Poor Regioselectivity (Mixture of C-Br and C-Cl coupled products)
Question: I am trying to perform a sequential coupling, reacting at the C-Br site first. However, I'm getting a significant amount of the C-Cl coupled product, and even some di-substituted product. How can I use the solvent to improve selectivity for the C-Br position?
Answer: Achieving high selectivity is a kinetic challenge. You must favor reaction at the C-Br site so completely that the reaction is finished before the C-Cl site begins to react.
-
Promote a Faster Reaction:
-
Causality: A sluggish reaction that requires long reaction times and high temperatures will inevitably lead to loss of selectivity, as the higher activation energy for C-Cl insertion will eventually be overcome.
-
Solution: The goal is to find a solvent system that provides the fastest possible rate for the C-Br coupling, allowing the reaction to be stopped before C-Cl coupling occurs. This often means returning to the most active, well-established solvent systems for the specific reaction type (e.g., dioxane/water for Suzuki, toluene for Buchwald-Hartwig ). A solvent screen is highly recommended.
-
-
Modulate Polarity:
-
Causality: As discussed in the FAQs, solvent polarity can influence the active catalyst. While C-Br is electronically favored, a highly polar solvent might slightly reduce the selectivity margin.
-
Solution: For maximizing selectivity, a less polar solvent system like toluene/water may offer better control than a more polar system like DMF or DMSO, as it is less likely to promote alternative catalytic species that could have different selectivity profiles.[2][3]
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turned from a clear yellow/brown solution to a suspension of black particles, and all catalytic activity has ceased. What is happening?
Answer: The formation of palladium black is the visible agglomeration of Pd(0) atoms into an inactive, bulk metallic state.[4] This indicates your catalyst is "crashing out" of the catalytic cycle.
-
Causality (Solvent-Related): This is often triggered by high temperatures in solvents that are not sufficiently coordinating to stabilize the catalytically active mononuclear palladium complexes.[4] Paradoxically, some solvents that are too coordinating can also lead to off-cycle species. More commonly, however, certain solvents can actively promote the reduction of Pd(II) intermediates to Pd(0) in an uncontrolled manner, especially in the presence of bases or oxygen.[11][13]
-
Solution:
-
Lower the Temperature: This is the first and most effective solution. High temperatures accelerate both the desired reaction and catalyst decomposition.[4]
-
Change Solvents: If high temperatures are necessary, switch to a solvent less prone to causing reductive decomposition. As noted before, toluene or THF are often more stable choices than DMF or dioxane at temperatures above 100 °C.[11][13]
-
Check Ligand Solubility: Ensure your phosphine ligand is fully soluble in the chosen solvent at the reaction temperature. Insoluble ligand leads to an insufficient ligand-to-metal ratio, which is a primary cause of Pd black formation.[4]
-
Issue 4: Significant Protodehalogenation Byproduct
Question: My mass spectrum shows a significant peak corresponding to 4-chloro-3-methylpyridine. The bromine is being replaced by hydrogen. How can the solvent cause this?
Answer: This side reaction is called protodehalogenation or hydrodehalogenation. It occurs when a palladium-hydride (Pd-H) species is generated, which can then undergo reductive elimination with the aryl group to cleave the C-Br bond and replace it with a C-H bond.
-
Causality (Solvent as Hydride Source): The Pd-H species can be formed from various sources, but the solvent itself is a common culprit. At elevated temperatures, solvents with β-hydrogens, such as DMF, NMP, dioxane, and DME , can undergo β-hydride elimination after coordinating to a palladium center, generating the problematic Pd-H intermediate.[11][13] Protic solvents (alcohols, water) or even trace moisture can also be a source of protons that lead to this pathway.[12]
-
Solution:
Section 3: Data Presentation & Protocols
Table 1: Properties and Suitability of Common Solvents in Palladium Catalysis
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Common Use Cases | Potential Issues & Causality |
| Toluene | 111 | 2.4 | Buchwald-Hartwig, Suzuki | Low polarity may not dissolve highly polar reagents or inorganic bases without a co-solvent. Generally very stable. |
| 1,4-Dioxane | 101 | 2.2 | Suzuki, Stille, Buchwald-Hartwig | Can form peroxides. May act as a hydride source at high temperatures, leading to catalyst reduction/protodehalogenation.[11][13] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Suzuki, Sonogashira | Low boiling point limits reaction temperature. Can form peroxides. Generally considered a "safe" solvent regarding decomposition.[11][13] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Heck, Suzuki, Stille | High polarity is good for solubility, but it can be reduced by Pd(II) at high temp (>80°C) to form Pd(0) and act as a hydride source, causing side reactions.[10][11][13] |
| Acetonitrile | 82 | 37.5 | Heck, Sonogashira | Can coordinate to palladium and inhibit some catalytic cycles, particularly Buchwald-Hartwig amination.[8] Generally stable. |
| Water | 100 | 80.1 | Co-solvent for Suzuki | Essential for dissolving inorganic bases and activating boronic acids. Excess can promote protodeboronation.[5] |
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a parallel screening approach to efficiently identify an optimal solvent system.
-
Preparation: In a glovebox, array a set of oven-dried reaction vials with stir bars. To each vial, add the this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the solid base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., SPhos, 4 mol %) in a small amount of a stable, degassed solvent like toluene. Add an equal aliquot of this stock solution to each reaction vial. Lightly cap the vials.
-
Solvent Addition: Outside the glovebox, add the various degassed solvents or solvent mixtures to be screened (e.g., Toluene, Dioxane, Toluene/H₂O (5:1), Dioxane/H₂O (4:1), DMF) to each respective vial via syringe under a positive pressure of argon or nitrogen.
-
Reaction: Tightly seal the vials and place them in a pre-heated aluminum reaction block on a stirrer hotplate. Run all reactions at the same temperature (e.g., 90 °C) for a set amount of time (e.g., 4 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts. This allows for a direct comparison of solvent performance under identical conditions.
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Diagram 2: Conceptual Influence of Solvent Polarity on Catalyst Speciation
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-chloro-3-methylpyridine and 2,3-dichloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of pyridine scaffolds is a critical endeavor. Halogenated pyridines, in particular, serve as versatile synthons, offering reactive handles for a multitude of synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity profiles of two structurally related, yet distinct, dihalopyridine building blocks: 2-Bromo-4-chloro-3-methylpyridine and 2,3-dichloro-4-methylpyridine . The analysis herein is grounded in established chemical principles and supported by experimental data to inform rational synthetic design and reaction optimization.
Structural and Electronic Considerations: The Foundation of Reactivity
The reactivity of these molecules is fundamentally governed by the nature and position of the halogen substituents and the electronic influence of the methyl group on the electron-deficient pyridine ring.
This compound possesses two different halogen atoms at the 2- and 4-positions. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[1] This difference is a primary determinant in palladium-catalyzed cross-coupling reactions where the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step.[2][3] The methyl group at the 3-position exerts a modest electron-donating effect through hyperconjugation, which can subtly influence the electron density of the pyridine ring.[4][5]
2,3-dichloro-4-methylpyridine , on the other hand, features two chlorine atoms at the 2- and 3-positions.[6] The C-Cl bonds are stronger and less reactive towards oxidative addition compared to a C-Br bond.[7] The methyl group at the 4-position, being para to the nitrogen, has a more pronounced electronic influence on the 2- and 6-positions, potentially modulating their reactivity in nucleophilic substitution reactions.
Comparative Reactivity in Key Transformations
The utility of these building blocks is best understood by examining their performance in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is pivotal for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9] The general order of reactivity for halogens in these transformations is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[2][10]
This compound: The presence of the more labile C-Br bond at the 2-position makes this site the primary center for reactivity in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective functionalization at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[9] This chemoselectivity is a significant advantage in multi-step syntheses.
2,3-dichloro-4-methylpyridine: Due to the higher strength of the C-Cl bonds, this molecule is generally less reactive in palladium-catalyzed cross-coupling reactions compared to its bromo-chloro counterpart.[2][7] Achieving high yields often necessitates more robust catalytic systems, higher temperatures, and longer reaction times.[2] However, the two chlorine atoms offer the potential for sequential or double coupling reactions, provided the reaction conditions can be adequately controlled. Research has shown that ligand choice can play a crucial role in determining the site-selectivity of cross-coupling reactions on dichloropyridines.[11][12]
Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Compound | Primary Reactive Site | Relative Reactivity | Typical Conditions |
| This compound | C2 (C-Br) | Higher | Milder conditions, standard Pd catalysts.[13] |
| 2,3-dichloro-4-methylpyridine | C2 or C3 (C-Cl) | Lower | More forcing conditions, specialized ligands.[11][12] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of halopyridines. Optimization of specific parameters is often necessary for individual substrates.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridine (1.0 equiv.), the desired boronic acid or its ester (1.2–1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity trend for halogens in SNAr reactions is often reversed, with the general order being F > Cl > Br > I.[3] This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer intermediate.[14][15] The more electronegative halogen can better stabilize this intermediate.
This compound: The pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[14][15] In a competitive scenario, the chloride at the 4-position is generally a better leaving group than the bromide at the 2-position in SNAr reactions.[3] Therefore, nucleophilic attack is expected to preferentially occur at the C4 position.
2,3-dichloro-4-methylpyridine: This molecule presents two potential sites for nucleophilic attack at the 2- and 3-positions. The 2-position is activated by the ring nitrogen, making it more susceptible to nucleophilic attack than the 3-position.[14] Therefore, selective substitution at the C2 position can often be achieved.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Primary Reactive Site | Relative Reactivity of Halogen |
| This compound | C4 (C-Cl) | Cl > Br |
| 2,3-dichloro-4-methylpyridine | C2 (C-Cl) | N/A (both Cl) |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines a general method for the SNAr reaction of halopyridines with an amine nucleophile.
-
Reaction Setup: To a solution of the halopyridine (1.0 equiv.) in a suitable solvent (e.g., DMSO, NMP, or dioxane), add the amine nucleophile (1.1–2.0 equiv.) and a base (e.g., K₂CO₃ or Et₃N, 2.0–3.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (often in the range of 80–150 °C). The reaction can be performed in a sealed tube if volatile amines are used.[16][17]
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Diagram 2: SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Summary and Strategic Recommendations
The choice between this compound and 2,3-dichloro-4-methylpyridine as a synthetic intermediate should be guided by the desired transformation and the overall synthetic strategy.
-
For selective, sequential functionalization via palladium-catalyzed cross-coupling , This compound is the superior choice. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise introduction of substituents, providing a powerful tool for building molecular complexity.
-
When the primary goal is nucleophilic aromatic substitution , both molecules can be effective, but the site of substitution will differ. In This compound , the reaction is likely to occur at the 4-position, displacing the chloride. In 2,3-dichloro-4-methylpyridine , the substitution will preferentially take place at the 2-position.
-
For double functionalization via cross-coupling , 2,3-dichloro-4-methylpyridine may be considered, although this will likely require more vigorous reaction conditions and careful optimization to control the outcome.
By understanding the inherent reactivity patterns of these two valuable building blocks, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of Halopyridines
For researchers, scientists, and professionals in drug development, the efficient synthesis of aminopyridines is a critical step in the creation of new molecular entities. The Buchwald-Hartwig amination stands as a powerful and versatile tool for this transformation. However, the unique electronic properties of the pyridine ring—specifically its electron-deficient nature and the coordinating ability of the ring nitrogen—present distinct challenges that can lead to catalyst deactivation and diminished reaction yields.[1][2]
The success of this crucial C-N bond formation is overwhelmingly dependent on the choice of phosphine ligand complexed to the palladium catalyst. The ligand architecture dictates the catalyst's stability, activity, and selectivity, directly influencing the outcome of the reaction. This guide provides a comparative analysis of prominent ligand classes, supported by experimental data and mechanistic insights, to empower chemists to make informed decisions for their specific synthetic challenges.
The Engine of the Reaction: Understanding the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3][4][5] The ancillary ligand is not a passive spectator; it actively participates in and influences the rate and efficiency of each fundamental step. An effective ligand must facilitate the often rate-limiting oxidative addition of the C-X bond to the Pd(0) center, promote the subsequent amine coordination and deprotonation to form the key Pd(II)-amido complex, and finally, accelerate the reductive elimination that forges the desired C-N bond and regenerates the active Pd(0) catalyst.[4][5]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
A Comparative Analysis of High-Performance Ligand Architectures
The evolution of the Buchwald-Hartwig amination has been driven by the rational design of increasingly sophisticated phosphine ligands. For the specific challenge of halopyridine amination, three classes of ligands have proven particularly effective.
Bulky Biaryl Monophosphine Ligands (The "Buchwald Ligands")
This class, developed in the Buchwald laboratory, has become the gold standard for a wide range of cross-coupling reactions. Their defining feature is a sterically demanding biaryl backbone, which promotes the formation of highly reactive, monoligated L-Pd(0) species.[5][6] This structural attribute is critical for facilitating the challenging oxidative addition of C-Cl bonds and accelerating reductive elimination.
-
Key Examples: RuPhos, XPhos, BrettPhos
-
Strengths:
-
High Reactivity: Exceptionally effective for the amination of unactivated and sterically hindered aryl chlorides, including chloropyridines.[2][7]
-
Broad Scope: Generally applicable to a wide variety of primary and secondary amines. Computational and experimental studies have shown that ligands like BrettPhos can exhibit high catalytic activity for primary amines, while RuPhos is often superior for coupling secondary amines.[8][9]
-
Commercial Availability: Widely available as both free ligands and stable palladium pre-catalysts (e.g., G3 and G4 Palladacycles), which offer enhanced air stability and generate the active L-Pd(0) species more reliably than simple palladium sources like Pd(OAc)₂.[7]
-
Chelating Diphosphine Ligands with a Wide Bite Angle
Bidentate phosphine ligands were among the first to show broad utility in C-N coupling.[5] Their ability to chelate the palladium center can prevent catalyst decomposition, a pathway that is particularly relevant when using coordinating substrates like pyridines.[2]
-
Key Example: Xantphos
-
Strengths:
-
Enhanced Stability: The bidentate nature can lead to more stable catalytic species, which is advantageous for reactions involving basic heterocycles that might otherwise displace monodentate ligands.[2]
-
Flexibility: Xantphos possesses a large, flexible bite angle, which is believed to be crucial for its ability to accommodate the geometric changes required throughout the catalytic cycle. It has been shown to be an effective ligand for the amination of halopyridines with deactivated amines.[10][11]
-
Regioselectivity: In substrates like 2,4-dichloropyridine, Xantphos-based catalysts have demonstrated excellent regioselectivity, favoring amination at the more electronically activated C2 position.[12]
-
Ferrocene-Based Diphosphine Ligands
This class of ligands, exemplified by the Josiphos family, combines the features of steric bulk and strong electron donation in a unique ferrocene scaffold. Their distinct steric and electronic properties have been leveraged for the amination of challenging heteroaryl chlorides.[2][13]
-
Key Example: CyPF-tBu (A Josiphos-type ligand)
-
Strengths:
-
High Efficacy for Heteroaryl Chlorides: Josiphos-type ligands have proven to be highly effective catalysts for the coupling of various nitrogen nucleophiles (amines, amides, etc.) with heteroaryl chlorides.[2][13]
-
Robust Performance: The combination of a bulky, electron-rich phosphine with the ferrocene backbone creates a robust ligand that promotes efficient catalysis under demanding conditions.
-
Proven Selectivity: These ligands have also been successfully employed to achieve selective amination of polyhalogenated pyridines.[14]
-
Quantitative Performance Comparison
To provide a clear, objective comparison, the following table summarizes the performance of representative ligands in the Buchwald-Hartwig amination of 2-chloropyridine with morpholine, a common benchmark reaction. Conditions are standardized where possible to highlight the intrinsic performance differences imparted by the ligand.
| Ligand/Pre-catalyst | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 95 | [1],[15] |
| XPhos Pd G3 | Pre-catalyst | NaOtBu | Toluene | 100 | 4 | 92 | Compiled Data |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | [10] |
| Josiphos (CyPF-tBu) | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 18 | 91 | [2],[13] |
Note: The data is compiled from various literature sources and serves for comparative illustration. Direct, side-by-side experimental results may vary.
Ligand Selection Workflow: A Practical Decision Guide
Choosing the optimal ligand is not a one-size-fits-all decision. It requires careful consideration of the specific substrates involved. The following workflow provides a logical framework for navigating this selection process.
Caption: A decision workflow for initial ligand selection.
Experimental Protocols
Adherence to rigorous experimental technique is paramount for reproducibility and success. The following section provides a representative protocol for the amination of a chloropyridine.
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyridine
Materials:
-
Palladium Source: RuPhos Pd G3 Pre-catalyst (2 mol%)
-
Ligand: (Implicit in the pre-catalyst)
-
Halopyridine: 2-Chloropyridine (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous, degassed toluene (approx. 0.2 M concentration)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the RuPhos Pd G3 pre-catalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).
-
Flask Sealing and Purging: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere. Oxygen can irreversibly deactivate the Pd(0) catalyst.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe. Follow with the addition of 2-chloropyridine (1.0 equiv) and morpholine (1.2 equiv).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC or GC-MS analysis of aliquots.
-
Reaction Workup: Upon completion, cool the reaction to room temperature. Quench the mixture by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Common Issues
1. Low or No Conversion:
-
Cause: The oxidative addition of a C-Cl bond is often the rate-limiting step.[7] The catalyst may be inactive or insufficient for this challenging activation.
-
Solution:
-
Switch to a Pre-catalyst: If using Pd(OAc)₂ or Pd₂(dba)₃, switch to a more reliable G3 or G4 pre-catalyst to ensure efficient generation of the active Pd(0) species.[7]
-
Increase Ligand Bulk: For chloropyridines, bulky, electron-rich biarylphosphine ligands like RuPhos or XPhos are essential.[7]
-
Elevate Temperature: Reactions often require temperatures in the 80-110 °C range to drive the oxidative addition.[7]
-
2. Significant Hydrodehalogenation Side Product:
-
Cause: This occurs when the desired reductive elimination is slow, allowing competing pathways to reduce the C-Cl bond to a C-H bond. This is often exacerbated by the presence of trace water.[7]
-
Solution:
3. Poor Regioselectivity on Dihalopyridines:
-
Cause: The electronic activation of different halogen positions can be similar, leading to mixtures of isomers. For 2,4-dichloropyridine, the C2 position is generally more reactive.[12]
-
Solution:
-
Ligand Screening: The choice of ligand can significantly influence regioselectivity. Xantphos and Josiphos-type ligands have been shown to provide high selectivity in certain cases.[12][14]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes enhance the kinetic difference between the two reactive sites, improving selectivity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Bromo-4-chloro-3-methylpyridine and its Cross-Coupling Products
Introduction
2-Bromo-4-chloro-3-methylpyridine is a versatile halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic placement of its functional groups allows for selective, sequential cross-coupling reactions. The bromine and chlorine substituents offer differential reactivity, with the carbon-bromine bond being more susceptible to oxidative addition in palladium-catalyzed reactions, thus enabling regioselective modifications.
This guide provides an in-depth spectroscopic analysis of this compound and offers a comparative examination of its transformation into representative products via Suzuki-Miyaura and Sonogashira cross-coupling reactions. Understanding the distinct spectral signatures of the starting material and its products is paramount for reaction monitoring, quality control, and unambiguous structural elucidation. The methodologies and data presented herein are intended to provide researchers, scientists, and drug development professionals with a practical framework for the characterization of this important synthetic intermediate and its derivatives.
Spectroscopic Characterization of this compound
A multi-technique spectroscopic approach is essential for the complete characterization of this compound. The following sections detail the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the underlying principles and standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its structure.
Causality of Spectral Features: The pyridine ring's electron-withdrawing nitrogen atom, combined with the inductive effects of the halogen substituents, significantly influences the chemical shifts of the ring protons and carbons. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen. The H-5 proton will be upfield relative to H-6. The methyl group is an electron-donating group and will appear in the typical alkyl region.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~8.35 | Doublet (d) | ~5.2 |
| H-5 | ~7.15 | Doublet (d) | ~5.2 |
| -CH₃ | ~2.45 | Singlet (s) | N/A |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C-Br) | ~143.5 |
| C-6 | ~151.0 |
| C-4 (C-Cl) | ~148.0 |
| C-5 | ~125.0 |
| C-3 (C-CH₃) | ~135.0 |
| -CH₃ | ~18.5 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 15-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz spectrometer.
-
Use a spectral width of 16 ppm, a 30-degree pulse angle, and a relaxation delay of 1 second.
-
Co-add 16 scans to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with a line broadening of 0.3 Hz before Fourier transformation. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on a 100 MHz spectrometer with full proton decoupling.
-
Use a spectral width of 240 ppm, a 45-degree pulse angle, and a relaxation delay of 2 seconds.
-
Co-add 1024-2048 scans.
-
Process the FID with a line broadening of 1.0 Hz. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality of Spectral Features: The spectrum will be dominated by vibrations characteristic of a substituted pyridine ring. Key absorptions include C-H stretching from the aromatic ring and the methyl group, C=C and C=N ring stretching vibrations, and C-X (C-Cl, C-Br) stretches in the fingerprint region. The vibrational modes of substituted pyridines are well-characterized.[2][3][4]
Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980-2920 | Methyl C-H Stretch | Medium-Weak |
| 1580-1550 | C=N/C=C Ring Stretch | Strong |
| 1450-1420 | C=C Ring Stretch | Strong |
| 1100-1000 | C-Cl Stretch | Strong |
| < 700 | C-Br Stretch | Strong |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Signal Averaging: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information from fragmentation patterns.
Causality of Spectral Features: The most informative feature in the mass spectrum of a halogenated compound is its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5][6] This results in a characteristic cluster of peaks for the molecular ion (M⁺).
-
M⁺ peak: Contains ⁷⁹Br and ³⁵Cl.
-
M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be the most intense in the cluster.
-
M+4 peak: Contains ⁸¹Br and ³⁷Cl.
The relative intensities of these peaks (M:M+2:M+4) will be approximately 3:4:1. Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms or the methyl group.[7][8]
Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Assignment | Notes |
|---|---|---|
| 205/207/209 | [M]⁺ | Molecular ion cluster for C₆H₅⁷⁹Br³⁵ClN and its isotopologues. |
| 126/128 | [M - Br]⁺ | Fragment from loss of bromine atom. Shows Cl isotope pattern. |
| 170/172 | [M - Cl]⁺ | Fragment from loss of chlorine atom. Shows Br isotope pattern. |
| 190/192/194 | [M - CH₃]⁺ | Fragment from loss of methyl group. Shows Br and Cl isotope pattern. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C. Inject 1 µL of the sample solution.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: Set to 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum, paying close attention to the molecular ion cluster and fragmentation pattern.[9]
Spectroscopic Analysis of Cross-Coupling Products
This compound is an ideal substrate for selective cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the targeted introduction of new substituents at the 2-position.[10][11]
Caption: General workflow for spectroscopic characterization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[12][13] Reacting this compound with an arylboronic acid selectively yields a 2-aryl-4-chloro-3-methylpyridine derivative.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[11][14]
Comparative Spectroscopic Analysis: Starting Material vs. Suzuki Product (2-phenyl-4-chloro-3-methylpyridine)
| Spectroscopic Feature | This compound | 2-Phenyl-4-chloro-3-methylpyridine (Product) | Rationale for Change |
| ¹H NMR | No signals in 7.3-7.6 ppm range. | New multiplet signals (~7.3-7.6 ppm) for the phenyl group protons appear. | Successful introduction of the phenyl ring. |
| ¹³C NMR | C-2 signal at ~143.5 ppm. | C-2 signal shifts significantly. New signals for phenyl carbons appear. | Change in electronic environment at C-2 and presence of new carbon atoms. |
| IR | Strong C-Br stretch (< 700 cm⁻¹). | C-Br stretch is absent. | The C-Br bond has been replaced by a C-C bond. |
| MS (M⁺) | m/z cluster at 205/207/209. | New m/z cluster at 203/205, showing only the chlorine isotope pattern (3:1). | Loss of Bromine (mass 79/81) and addition of Phenyl (mass 77), net loss of ~2 Da. Isotopic pattern confirms loss of Br. |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15][16][17] This reaction allows for the introduction of an alkynyl moiety at the 2-position of the pyridine ring.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent & Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine (Et₃N, 2.0 eq.) and the terminal alkyne (e.g., phenylacetylene, 1.2 eq.).
-
Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[18]
Comparative Spectroscopic Analysis: Starting Material vs. Sonogashira Product (2-(phenylethynyl)-4-chloro-3-methylpyridine)
| Spectroscopic Feature | This compound | 2-(Phenylethynyl)-4-chloro-3-methylpyridine (Product) | Rationale for Change |
| ¹H NMR | No signals in 7.3-7.6 ppm range. | New multiplet signals (~7.3-7.6 ppm) for the phenyl group protons appear. | Successful introduction of the phenyl ring. |
| ¹³C NMR | No signals in the alkyne region (80-100 ppm). | Two new quaternary carbon signals appear in the 80-100 ppm range. | Formation of the C≡C triple bond. |
| IR | No alkyne stretch. | A characteristic C≡C stretch appears around 2230-2100 cm⁻¹. | The presence of the newly formed alkyne functional group. |
| MS (M⁺) | m/z cluster at 205/207/209. | New m/z cluster at 227/229, showing only the chlorine isotope pattern (3:1). | Loss of Bromine (mass 79/81) and addition of Phenylethynyl (mass 101), net gain of ~20 Da. Isotopic pattern confirms loss of Br. |
Conclusion
The structural elucidation of this compound and its reaction products relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms molecular weight and elemental composition, particularly through the distinct isotopic patterns of bromine and chlorine. By comparing the spectral data of the products of Suzuki-Miyaura and Sonogashira couplings to that of the starting material, one can unequivocally confirm the success of the transformation. The disappearance of the C-Br bond's influence and the appearance of new, characteristic signals for the coupled moiety provide a clear and reliable method for reaction analysis, essential for the advancement of synthetic chemistry projects.
References
- 1. benchchem.com [benchchem.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chimia.ch [chimia.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorchase.com [tutorchase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Kinetic Landscape of 2-Bromo-4-chloro-3-methylpyridine Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Selectivity in a Dihalogenated Pyridine Scaffold
The 2-bromo-4-chloro-3-methylpyridine scaffold is a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms at electronically different positions on the pyridine ring, offering the potential for sequential and site-selective functionalization. The success of synthetic campaigns utilizing this intermediate hinges on a deep understanding of the kinetic and mechanistic nuances of the cross-coupling reactions employed.
This guide provides a comparative analysis of the kinetic profiles of key palladium-catalyzed cross-coupling reactions involving this compound. While specific, quantitative kinetic data for this exact substrate is not extensively available in the public domain, this document synthesizes established principles of reaction kinetics from closely related systems to offer a predictive framework. We will explore the causal relationships between catalyst system selection, reaction conditions, and the resulting kinetic behavior, empowering researchers to design, optimize, and troubleshoot their synthetic routes with greater confidence.
Part 1: The Fundamental Principle of Reactivity—Why the C-Br Bond Reacts First
The cornerstone of predictable selectivity in the cross-coupling of this compound is the differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step (RDS) of the catalytic cycle is the oxidative addition of the halo-heteroarene to a low-valent palladium(0) complex.[1][2]
The activation energy for this step is directly influenced by the carbon-halogen bond dissociation energy. The general reactivity trend for halogens in oxidative addition is I > Br > Cl > F, which is inversely proportional to their bond strengths.[3] The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making it kinetically more favorable for the palladium catalyst to insert into the C-Br bond at the 2-position. This intrinsic electronic property is the primary reason why cross-coupling reactions on this substrate can be performed with high selectivity at the bromine-bearing carbon, leaving the chlorine atom intact for subsequent transformations.
Caption: Logical diagram illustrating the kinetic preference for C-Br bond activation.
Part 2: Comparative Kinetic Analysis of Key Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the type of bond being formed. We will compare three of the most synthetically valuable transformations: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkyne) couplings.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures.[4] The kinetics are profoundly influenced by the choice of ligand, base, and the electronic nature of the boronic acid coupling partner.[5]
Mechanistic Insight: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6] For electron-deficient substrates like substituted pyridines, the oxidative addition remains the likely rate-determining step. However, the subsequent transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, can also be slow and is highly dependent on the base used to activate the boronic acid.[7]
Comparative Data for Catalyst Systems:
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Relative Rate | Expected Yield | Key Kinetic Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Moderate | Good-Excellent | A classic, reliable system. The reaction may require higher temperatures due to the moderate activity of the PPh₃ ligand.[8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Fast | Excellent | SPhos is a bulky, electron-rich biarylphosphine ligand that significantly accelerates both oxidative addition and reductive elimination, allowing for lower catalyst loading and milder conditions.[9] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | Moderate-Fast | Excellent | The dppf ligand provides good stability to the catalytic complex, often resulting in high yields, though rates may be slower than with state-of-the-art biarylphosphine ligands.[10] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines from aryl halides.[11][12] The reaction is highly sensitive to ligand architecture, as steric bulk is required to promote the final C-N reductive elimination step, which is often rate-limiting.[13]
Mechanistic Insight: The mechanism proceeds via oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[14] While oxidative addition is still a critical step, kinetic studies on similar systems have shown that the nature of the base and the steric hindrance of the ligand can make reductive elimination the turnover-limiting step.[13]
Comparative Data for Catalyst Systems:
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Relative Rate | Expected Yield | Key Kinetic Considerations |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Moderate | Good-Excellent | An early, effective system. The strong alkoxide base is crucial for deprotonating the amine to form the active nucleophile.[10] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | Fast | Excellent | XPhos, a bulky dialkylbiaryl phosphine, is highly effective at promoting the challenging reductive elimination step, even with less reactive amines or weaker bases.[15] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | Fast | Excellent | RuPhos is another highly active ligand that often provides excellent results with a wide range of amines, including primary and secondary amines. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylethynes. It uniquely involves a dual catalytic system of palladium and copper.[16]
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[16] The rate-determining step can vary, but it is often the transmetalation or oxidative addition.
Comparative Data for Catalyst Systems:
| Catalyst System (Pd / Cu Source / Ligand) | Base | Solvent | Relative Rate | Expected Yield | Key Kinetic Considerations |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Moderate-Fast | Excellent | The classic and most common system. Triethylamine acts as both the base and a solvent. The copper co-catalyst is essential for high reaction rates.[8] |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | Fast | Excellent | Using a highly active ligand like XPhos can accelerate the palladium cycle, leading to faster overall reaction times and potentially lower catalyst loadings.[10] |
| Pd(P(t-Bu)₃)₂ (Copper-Free) | K₂CO₃ | Toluene | Slow-Moderate | Good | Copper-free variants are possible but often require more forcing conditions or specific substrates as the transmetalation step is less efficient without the copper acetylide intermediate.[10] |
Part 3: Experimental Design and Protocols
Trustworthy science relies on reproducible and well-documented methodologies. The following sections provide detailed protocols for performing a selective Suzuki-Miyaura coupling and for conducting a kinetic analysis to determine reaction order.
Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes a general procedure for the selective C-C bond formation at the C-Br position of this compound using phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask, magnetic stir bar, condenser, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add anhydrous dioxane and degassed water (e.g., a 4:1 ratio) via syringe.
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor its progress by taking aliquots and analyzing via TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalysts for the Sonogashira Coupling of Bromopyridines: A Guide for Researchers
Introduction: The Enduring Importance of Pyridine Scaffolds and the Sonogashira Reaction
Pyridyl-alkyne moieties are privileged structures in modern drug discovery and materials science, offering a rigid scaffold that can be readily elaborated. The Sonogashira cross-coupling reaction stands as a cornerstone methodology for the synthesis of these valuable building blocks, forging a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For researchers working with pyridine feedstocks, the choice of catalyst for the Sonogashira coupling of bromopyridines is a critical decision that profoundly impacts reaction efficiency, yield, and functional group tolerance.
This guide provides an in-depth, head-to-head comparison of the most effective catalyst systems for the Sonogashira coupling of bromopyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions in your synthetic endeavors.
The Catalytic Landscape: Key Players in the Sonogashira Coupling of Bromopyridines
The Sonogashira reaction is most commonly catalyzed by a palladium complex, often in concert with a copper(I) co-catalyst.[1] However, significant advancements have led to the development of highly efficient copper-free systems and the exploration of ligands beyond traditional phosphines. The primary catalyst systems we will compare are:
-
Classical Palladium/Phosphine with Copper Co-catalysis: The workhorse of Sonogashira chemistry.
-
Palladium/N-Heterocyclic Carbene (NHC) with Copper Co-catalysis: Offering enhanced stability and activity for challenging substrates.
-
Copper-Free Palladium/Phosphine Systems: Eliminating the potential for copper-mediated side reactions.
-
Palladium-Free Systems: An emerging area with a focus on more sustainable and cost-effective metals.
Head-to-Head Catalyst Performance Comparison
The following table summarizes the performance of various catalyst systems for the Sonogashira coupling of different bromopyridine isomers. It is crucial to note that the reaction conditions are optimized for each catalyst system and may not be directly interchangeable.
| Catalyst System | Bromopyridine Isomer | Alkyne | Yield (%) | Key Reaction Conditions | Reference |
| Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-bromopyridine | Various terminal alkynes | 72-96 | Et₃N, DMF, 100 °C, 3 h | [2] |
| PdCl₂(dppf) | 4-Bromopyridine | Phenylacetylene | High | Not specified | [3] |
| Pd(PPh₃)₄/CuI | 2-Bromo-4-iodopyridine (selective at C4-I) | Terminal alkyne | Not specified | Et₃N, THF, rt, 16 h | [4] |
| [DTBNpP]Pd(crotyl)Cl (Copper-Free) | 1-Bromo-3,5-dimethoxybenzene (model) | 3-Ethynylpyridine | up to 97 | TMP, DMSO, rt | [5] |
| PdCl₂(PPh₃)₂ (Copper-Free) | Aryl Bromides (general) | Terminal Alkynes | High | TBAF, solvent-free | [6] |
| (NHC)-Cu/(NHC)-Pd | Aryl Bromides (general) | Aryl Alkynes | 49-95 | Low catalyst loading, in air |
Analysis and Field-Proven Insights:
-
Classical Pd/Phosphine/CuI: This system, exemplified by Pd(CF₃COO)₂/PPh₃/CuI, remains a robust and reliable choice for many bromopyridine substrates, particularly those with activating groups like the amino group in 2-amino-3-bromopyridine, where it delivers excellent yields.[2] The copper co-catalyst is believed to facilitate the deprotonation of the alkyne and the subsequent transmetalation step.[1]
-
Modern Phosphine Ligands: For more challenging couplings, particularly with electron-rich bromopyridines, bulky and electron-rich phosphine ligands such as di-tert-butylneopentylphosphine (DTBNpP) have shown exceptional performance in copper-free systems.[5] These ligands promote the formation of a monoligated, highly active Pd(0) species.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines.[7] They form very stable palladium complexes that can exhibit high catalytic activity, even at low catalyst loadings. The combination of (NHC)-Cu and (NHC)-Pd complexes has been shown to be highly effective for the Sonogashira coupling of aryl bromides in the open air, a significant practical advantage.
-
The Copper-Free Debate: While the classic Sonogashira protocol includes a copper co-catalyst, copper-free conditions are often desirable to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[8] The development of highly active palladium catalysts with bulky phosphine or NHC ligands has made copper-free Sonogashira reactions a viable and often preferred option.[5][6]
-
Palladium-Free Alternatives: While palladium catalysts dominate the field, research into more sustainable alternatives is ongoing. Copper-catalyzed, palladium-free Sonogashira-type reactions have been developed, offering a cost-effective and environmentally friendlier option, although they may require higher reaction temperatures.[9]
Mechanistic Considerations: The "Why" Behind Catalyst Choice
A deep understanding of the reaction mechanism is paramount for rational catalyst selection and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classical version, a copper cycle.
The Dual Catalytic Cycle
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the bromopyridine. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (in the copper-co-catalyzed reaction) or directly reacts with the alkyne (in the copper-free version). Finally, reductive elimination yields the desired pyridyl-alkyne and regenerates the Pd(0) catalyst.
-
Copper Cycle: In the presence of a copper(I) salt, the terminal alkyne coordinates to the copper, increasing its acidity and facilitating deprotonation by the base to form a copper acetylide intermediate. This copper acetylide then acts as the alkyne source in the transmetalation step of the palladium cycle.
Causality in Catalyst Selection:
-
Electron-donating ligands (e.g., bulky phosphines, NHCs) on the palladium center increase the electron density at the metal, which can facilitate the oxidative addition step, particularly for less reactive bromopyridines.
-
Steric bulk on the ligands can promote the formation of coordinatively unsaturated palladium species, which are often more catalytically active.
-
The absence of copper necessitates a more reactive palladium catalyst that can facilitate the direct reaction with the alkyne. This is often achieved through the use of highly active pre-catalysts or ligands that promote the formation of monoligated palladium species.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for representative Sonogashira coupling reactions.
Protocol 1: Classical Copper-Co-catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine[2]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (0.025 equiv)
-
PPh₃ (0.05 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen), add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add anhydrous DMF and stir the mixture at room temperature for 30 minutes.
-
Add the 2-amino-3-bromopyridine, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling with a Monoligated Palladium Precatalyst[5]
Materials:
-
Aryl bromide (e.g., bromopyridine) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2 precatalyst) (0.05 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a glovebox, add the aryl bromide, terminal alkyne, [DTBNpP]Pd(crotyl)Cl precatalyst, and TMP to a vial.
-
Add anhydrous DMSO and seal the vial.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMSO and the base.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion and Future Outlook
The Sonogashira coupling of bromopyridines is a mature and highly versatile reaction, with a diverse toolkit of catalysts available to the synthetic chemist. For routine applications, the classical palladium/phosphine/copper system remains a reliable choice. However, for more challenging substrates or when seeking to avoid copper, modern catalyst systems based on bulky, electron-rich phosphine or N-heterocyclic carbene ligands offer significant advantages in terms of activity and operational simplicity.
The continued development of more active, stable, and sustainable catalyst systems, including those based on earth-abundant metals, will undoubtedly further expand the synthetic utility of the Sonogashira reaction. By understanding the mechanistic nuances and the specific advantages of each catalyst class, researchers can confidently select the optimal conditions to achieve their synthetic goals in the preparation of valuable pyridyl-alkyne building blocks.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions [organic-chemistry.org]
A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-4-chloro-3-methylpyridine: A Comparative Analysis of Synthetic Routes
For the modern researcher in drug discovery and development, the efficient and reliable synthesis of complex heterocyclic scaffolds is of paramount importance. Substituted pyridines, in particular, are privileged structures in a vast array of pharmacologically active agents. This guide provides an in-depth technical comparison of synthetic routes to a key pyridine derivative, 2-bromo-4-chloro-3-methylpyridine, offering field-proven insights and experimental data to inform your synthetic strategy.
This document moves beyond a simple recitation of steps to provide a causal understanding of the experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems grounded in established chemical principles.
Introduction: The Significance of this compound
The this compound scaffold is a versatile intermediate in medicinal chemistry. The presence of two distinct halogen atoms at the 2- and 4-positions, each with differential reactivity, allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, accelerating the journey from hit identification to lead optimization.
This guide will validate and compare two primary synthetic pathways to this valuable building block, providing the necessary data for researchers to make informed decisions based on factors such as yield, scalability, cost, and safety.
Route 1: The Validated Sandmeyer Reaction Pathway
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a halide via a diazonium salt intermediate.[1][2][3] This route is often favored for its high yields and predictability.
Causality Behind the Experimental Choices:
The transformation of an amino group to a bromine atom via diazotization followed by a copper(I) bromide-mediated Sandmeyer reaction is a well-established and robust method. The initial diazotization in a strong acidic medium like hydrobromic acid ensures the complete formation of the diazonium salt.[2] The use of cuprous bromide as a catalyst is critical; it facilitates the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution, leading to the desired bromo-pyridine with high fidelity.[3]
Experimental Workflow: A Visual Representation
Caption: Workflow for the Sandmeyer synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-chloro-3-methylpyridine
The synthesis of the requisite starting material, 2-amino-4-chloro-3-methylpyridine, is a multi-step process that has been well-documented.[4][5][6]
-
Chlorination of 3-Cyano-4-methyl-2-pyridone: 3-Cyano-4-methyl-2-pyridone is treated with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), and heated to reflux to yield 2-chloro-3-cyano-4-methylpyridine.[4]
-
Hydrolysis of the Nitrile: The resulting 2-chloro-3-cyano-4-methylpyridine is then hydrolyzed using concentrated sulfuric acid at elevated temperatures (e.g., 100°C) to give 2-chloro-3-amido-4-methylpyridine.[4]
-
Hofmann Rearrangement: The final step involves a Hofmann rearrangement of the amide. The 2-chloro-3-amido-4-methylpyridine is treated with a solution of bromine in aqueous sodium hydroxide at low temperatures, followed by heating, to afford the desired 2-amino-4-chloro-3-methylpyridine.[4][5]
Detailed Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-chloro-3-methylpyridine (1.0 eq) in 48% hydrobromic acid (HBr).
-
Cool the suspension to -5 to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture to a pH of approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
-
Route 2: The Alternative Halogen Exchange Pathway
An alternative approach to the target molecule involves a halogen exchange reaction, starting from 2,4-dichloro-3-methylpyridine. This route, while conceptually simpler, presents challenges in terms of regioselectivity.
Causality Behind the Experimental Choices:
Lithium-halogen exchange is a powerful tool for the formation of organolithium species, which can then be quenched with an electrophile.[7][8] In the context of dihalopyridines, the selectivity of the exchange is governed by the electronic and steric environment of the carbon-halogen bonds. Generally, the 4-position of a pyridine ring is more activated towards nucleophilic attack than the 2-position.[1] This intrinsic reactivity preference can make selective exchange at the 2-position challenging. However, under certain conditions, particularly with palladium catalysis employing bulky ligands, this selectivity can sometimes be reversed.[9][10]
Experimental Workflow: A Visual Representation
Caption: Workflow for the Halogen Exchange synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-3-methylpyridine
The synthesis of the dichlorinated starting material can be achieved from 3-methylpyridine-1-oxide.
-
Chlorination: 3-Methylpyridine-1-oxide is reacted with phosphorus oxychloride (POCl₃) to yield a mixture of chlorinated pyridines, from which 2,4-dichloro-3-methylpyridine can be isolated.
Detailed Experimental Protocol: Halogen Exchange
-
Lithiation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,4-dichloro-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.0 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Bromination:
-
In a separate flask, prepare a solution of a bromine source, such as 1,2-dibromoethane or elemental bromine, in anhydrous THF and cool to -78 °C.
-
Slowly transfer the lithiated pyridine solution via cannula to the cold bromine solution.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
The crude product will likely be a mixture of regioisomers and starting material, requiring careful purification by preparative HPLC or column chromatography to isolate the desired this compound.
-
Comparative Analysis
| Feature | Route 1: Sandmeyer Reaction | Route 2: Halogen Exchange |
| Starting Material | 2-Amino-4-chloro-3-methylpyridine | 2,4-Dichloro-3-methylpyridine |
| Key Transformation | Diazotization followed by CuBr-mediated substitution | Lithium-halogen exchange followed by quenching with a bromine source |
| Typical Yield | High (often >70% for the Sandmeyer step)[2] | Moderate to Low (highly dependent on regioselectivity) |
| Regioselectivity | High (substitution occurs specifically at the position of the former amino group) | Potentially problematic; the 4-position is generally more reactive, leading to a mixture of products.[1] |
| Scalability | Generally good, with careful temperature control of the diazotization step. | Challenging due to the use of cryogenic temperatures and highly reactive organolithium reagents. |
| Safety Considerations | Diazonium salts can be explosive and must be handled with care at low temperatures.[2] | n-Butyllithium is pyrophoric and requires handling under inert atmosphere. Cryogenic temperatures are necessary.[11] |
| Cost-Effectiveness | Can be cost-effective if the multi-step synthesis of the starting amine is optimized. | The cost of organolithium reagents and the need for stringent anhydrous and inert conditions can increase the overall cost. |
Conclusion and Recommendation
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the Sandmeyer reaction (Route 1) is the validated and recommended pathway. Its high regioselectivity and amenability to scale-up, despite the need for careful handling of diazonium intermediates, make it a superior choice for producing this key building block with high purity.
The halogen exchange route (Route 2), while mechanistically interesting, presents significant challenges in controlling regioselectivity. The inherent electronic properties of the 2,4-dichloropyridine system favor reaction at the 4-position, making the selective synthesis of the desired 2-bromo isomer difficult and likely low-yielding. While advanced catalytic systems may offer a future solution to this selectivity issue, for current practical applications, the Sandmeyer approach provides a more robust and predictable outcome.
By understanding the underlying chemical principles and carefully considering the experimental parameters, researchers can confidently synthesize this compound and leverage its synthetic versatility in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Comparative Guide to Cross-Coupling Methods for 2-Bromo-4-chloro-3-methylpyridine: An In-Depth Technical Analysis for Researchers
The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-bromo-4-chloro-3-methylpyridine serves as a versatile scaffold, offering two distinct reactive handles for the strategic introduction of molecular complexity. The choice of cross-coupling methodology is paramount in dictating the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides a comprehensive benchmark of four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—for the selective functionalization of this dihalogenated pyridine. We will delve into the mechanistic underpinnings, provide field-tested protocols, and present a comparative analysis to empower researchers in making informed decisions for their specific synthetic challenges.
The Strategic Importance of Site-Selectivity
The inherent electronic properties of the pyridine ring render the C2 and C4 positions susceptible to palladium-catalyzed cross-coupling. Generally, for dihalogenated pyridines, the halide positioned alpha to the nitrogen (C2) is more reactive.[1] This is attributed to the more positive charge at C2 due to the C-N bond's polarity, making it more susceptible to oxidative addition by a Pd(0) catalyst.[1] Furthermore, the C2-X bond is often weaker than other C-X bonds.[1] However, it is crucial to recognize that this inherent reactivity can be modulated, and in some cases inverted, by the judicious choice of ligands, catalyst systems, and reaction conditions.[1][2] For the purposes of this guide, we will focus on the generally preferred reactivity at the C2-bromo position, as the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[3][4]
General Experimental Workflow
A standardized workflow is essential for reproducible and comparable results in cross-coupling reactions. The following diagram illustrates the key stages of a typical experimental setup.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: For Robust C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6]
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronate species (formed from the boronic acid and a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][7][8] The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[7][9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[5]
-
Seal the flask, then evacuate and backfill with argon three times.[5][6]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: For C-N Bond Construction
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for the formation of C-N bonds.[11][12] This is particularly valuable in drug discovery, where the arylamine motif is prevalent.[11][13]
Mechanism and Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via an oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl product.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required.[14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.[11]
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene.
-
Stir the mixture for 10 minutes at room temperature to pre-form the catalyst.
-
Add this compound and the amine.[11]
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via flash column chromatography.
Sonogashira Coupling: For the Synthesis of Alkynylated Pyridines
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[15]
Mechanism and Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[15] The base serves to deprotonate the terminal alkyne.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[3]
-
Evacuate and backfill the flask with an inert gas three times.[3]
-
Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne.[3]
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Stille Coupling: An Alternative for C-C Bond Formation
While the toxicity of organotin reagents has led to a preference for the Suzuki coupling, the Stille reaction remains a powerful tool, particularly when the corresponding boronic acid is unstable or difficult to prepare.[16][17] Organostannanes are often stable to air and moisture.[17]
Mechanism and Rationale
The mechanism of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[18] The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center.[17][18]
Caption: Simplified catalytic cycle for the Stille coupling.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.[3]
-
Evacuate and backfill the flask with an inert gas three times.[3]
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.[3]
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture and concentrate. Purification can be challenging due to tin byproducts; a common method is to treat the crude mixture with a saturated aqueous solution of potassium fluoride to precipitate the tin salts, which can then be removed by filtration.
-
Further purify the product by flash column chromatography.
Comparative Analysis
The following table provides a comparative overview of the four cross-coupling methods for the functionalization of this compound at the C2 position. The data is representative and intended to guide the selection of the most appropriate method. Actual yields and optimal conditions will vary depending on the specific coupling partner.
| Method | Coupling Partner | Typical Catalyst System | Typical Base | Temp. (°C) | Pros | Cons | Illustrative Yield (%) |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | 80-120 | Wide functional group tolerance, stable reagents, low toxicity.[5] | Boronic acids can be unstable.[19][20] | 75-95 |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / XPhos or SPhos | NaOtBu, LiHMDS | 80-110 | Direct C-N bond formation, broad amine scope.[11] | Requires strong base, sensitive to air and moisture.[14] | 70-90 |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | RT-60 | Mild conditions, direct alkynylation. | Susceptible to alkyne homocoupling (Glaser coupling).[3] | 65-85 |
| Stille | Organostannanes | Pd(PPh₃)₄ | None | 90-110 | Stable reagents, useful for substrates where boronic acids fail.[17] | Toxic tin reagents and byproducts, difficult purification.[16][17] | 70-90 |
Discussion and Recommendations
For General C-C Bond Formation: The Suzuki-Miyaura coupling is the recommended first choice for introducing aryl, heteroaryl, or vinyl substituents. Its operational simplicity, mild conditions, and the vast commercial library of boronic acids make it highly versatile. For challenging substrates, consider screening different palladium catalysts, ligands (such as the bulky, electron-rich SPhos or XPhos), and bases.[3][9]
For C-N Bond Formation: The Buchwald-Hartwig amination is the undisputed method of choice. The use of modern, sterically hindered phosphine ligands has made this transformation highly reliable for a wide range of primary and secondary amines.[11][12] Careful adherence to inert atmosphere techniques is crucial for success.
For Introducing Alkynyl Moieties: The Sonogashira coupling is highly effective and often proceeds under very mild conditions. To mitigate the common side reaction of alkyne homocoupling, ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be an effective alternative.[3]
For Niche C-C Bond Formation: The Stille coupling should be considered when the required boronic acid for a Suzuki reaction is unstable or not readily accessible. While the toxicity of tin reagents is a significant drawback, the stability of organostannanes can be a decisive advantage in certain synthetic routes.
By understanding the mechanistic nuances and practical considerations of each method, researchers can effectively navigate the synthetic landscape and efficiently achieve their target molecules based on the versatile this compound scaffold.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-chloro-3-methylpyridine
Navigating the complexities of laboratory waste management is a critical responsibility for every researcher. For specialized reagents like 2-Bromo-4-chloro-3-methylpyridine, a halogenated heterocyclic compound, adherence to precise disposal protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you, our scientific partners, with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Profile
Understanding the intrinsic hazards of this compound is the first step in establishing a safe disposal workflow. While a specific Safety Data Sheet (SDS) for this exact CAS number (1211521-46-8) is not widely available, data from closely related halogenated pyridines allows for a reliable hazard assessment. These compounds are generally classified as harmful and irritants.
The primary risks are associated with acute toxicity and irritation. The presence of both bromine and chlorine on the pyridine ring designates it as a halogenated organic compound, which is subject to specific environmental regulations.[1][2]
Table 1: Hazard Classification for Halogenated Pyridines
| Hazard Class | GHS Hazard Statement | Common Effects |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Nausea, vomiting, and other systemic effects.[3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Redness, itching, or inflammation upon contact.[3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Significant eye irritation, redness, and pain.[3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Coughing, sneezing, and irritation of the nasal passages and throat if inhaled.[3][4] |
Immediate Safety and Handling Protocols
Before any disposal procedure begins, ensuring personal and environmental safety is paramount. This involves utilizing the correct Personal Protective Equipment (PPE) and being prepared for accidental exposure or spills.
Required Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects eyes from splashes and vapors that can cause serious irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[5][6] | Prevents skin contact, which can cause irritation.[3] Always check the manufacturer's glove compatibility chart. |
| Body Protection | A fully-buttoned laboratory coat.[5] | Protects clothing and underlying skin from accidental contamination. |
| Respiratory | All handling must occur in a certified chemical fume hood.[5][6] | Prevents inhalation of potentially harmful vapors that can cause respiratory tract irritation.[4][7] |
Emergency Exposure Procedures
In the event of accidental contact, immediate and decisive action is required to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[4][5]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous, halogenated organic waste.[8] The only acceptable and regulated method of disposal is through a licensed hazardous waste management service, which will typically employ high-temperature incineration.[9][10] This method ensures the complete thermal destruction of the molecule, preventing its release into the environment.
The following workflow outlines the necessary steps for accumulating this waste safely within the laboratory prior to collection.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Any material that has come into contact with this compound must be considered hazardous waste. This includes the pure substance, reaction mixtures, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads).
-
This waste stream must be kept separate from non-hazardous waste and other incompatible chemical waste streams.
-
-
Containerization:
-
Collect all waste in a designated, leak-proof container with a secure, tight-fitting lid.[6]
-
The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[6][8]
-
The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
An accurate list of all other components and their approximate percentages.
-
The date accumulation started.
-
-
-
Storage:
Chemical Incompatibilities
To prevent dangerous reactions within a waste container, this compound waste must not be mixed with the following:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids (especially nitric acid): Can cause violent reactions.[6]
-
Strong Bases: May cause decomposition or reaction.[6]
Mixing incompatible chemicals can lead to heat generation, gas evolution, and a potential breach of the waste container, creating a significant safety hazard.
Regulatory Framework
The disposal procedures outlined here are designed to comply with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA). As a halogenated organic compound, this chemical falls under specific waste codes and land disposal restrictions.[1] Disposal must be managed according to all federal, state, and local regulations, which mandate disposal via a licensed hazardous waste contractor.[8][9] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste collection.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. View Document - California Code of Regulations [govt.westlaw.com]
- 3. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2-Bromo-4-chloro-3-methylpyridine
This document serves as an essential operational guide for researchers, scientists, and drug development professionals. It provides immediate, critical safety protocols and logistical plans for the handling and disposal of 2-Bromo-4-chloro-3-methylpyridine. The guidance herein is synthesized from established safety protocols for structurally similar halogenated pyridine compounds to ensure a robust and cautious approach.
Hazard Profile: Understanding the Risks
This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound is not widely published, its structural components—a pyridine ring, a bromine atom, and a chlorine atom—necessitate that it be handled as a hazardous substance. The safety profile is extrapolated from data on analogous compounds like bromopyridines and chloromethylpyridines.[1][2][3]
The primary hazards associated with this class of chemicals are:
-
Acute Toxicity: These compounds are often toxic if swallowed and can be fatal if they come into contact with the skin.[1][2]
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][4]
-
Combustibility: The substance is expected to be a combustible liquid, meaning it can ignite when exposed to an ignition source.[2][3]
The causality is clear: the electrophilic nature of the halogenated pyridine ring can lead to adverse reactions with biological macromolecules, while its organic nature facilitates absorption through the skin and respiratory tract. Therefore, preventing direct contact and inhalation is the paramount objective of the following protocols.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. Each component is selected to counter a specific hazard identified in the profile above.
| Protection Type | Specific Requirements | Rationale & Standards |
| Eye & Face | Tightly fitting chemical splash goggles and a full-face shield. | Protects against splashes and vapors that cause severe eye irritation.[3][5] Eye protection must meet ANSI Z87.1 standards.[6] A face shield is crucial when handling larger volumes or during procedures with a high splash potential.[6] |
| Hand | Double-gloving: an inner nitrile glove with an outer, chemical-resistant glove (e.g., butyl rubber or laminate). | Provides robust protection against a substance that can be fatal on skin contact.[1][2] Nitrile gloves offer dexterity, while the outer glove provides extended chemical resistance.[7][8] Gloves must be inspected before use and comply with EN 374 standards.[9] |
| Body | Flame-resistant lab coat and a chemical-resistant apron if necessary. | Protects against skin contact and provides a layer of protection from the chemical's combustibility.[5][6] Ensure shoes are closed-toe and made of a non-porous material. |
| Respiratory | All handling must occur inside a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of harmful vapors.[7][10] If exposure limits could be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][11] |
Safe Handling Protocol: A Step-by-Step Workflow
Adherence to a systematic workflow minimizes risk at every stage of handling. The following protocol is designed as a self-validating system, where each step confirms a state of safety before proceeding to the next.
Caption: Standard Operating Procedure for handling this compound.
Detailed Step-by-Step Methodology
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) for close structural analogs like 2-Bromopyridine and 2-Chloro-3-Methylpyridine to be fully aware of all potential hazards.[1][3]
-
Ensure the chemical fume hood has a current certification and the airflow is verified as operational.[7]
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[11]
-
Lay down a chemical-absorbent pad on the work surface inside the fume hood.
-
Don all PPE as specified in the table above. Ensure gloves are free of tears or holes.[10]
-
-
Handling (Execution within the fume hood):
-
Ground and bond containers and receiving equipment when transferring the liquid to prevent ignition from static electricity.[1][12][13]
-
When weighing or transferring, perform the task slowly and deliberately to avoid splashes or aerosol generation.
-
Keep the primary container tightly sealed at all times, except when actively removing material.[4][7]
-
Should any chemical contact your outer gloves, remove them immediately, dispose of them as hazardous waste, and put on a new pair.
-
Do not eat, drink, or smoke while handling this product.[1][3]
-
-
Post-Handling and Cleanup:
-
Decontaminate non-disposable equipment (glassware, spatulas) used in the procedure.
-
Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Collect all contaminated disposables (pipette tips, absorbent pads, gloves) in a designated hazardous waste container.[14]
-
Doff PPE by removing the most contaminated items first (outer gloves), followed by the lab coat and face shield, and finally inner gloves and goggles, to prevent cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after the work is complete.[1][11]
-
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Small Spill (inside fume hood):
-
Large Spill (or any spill outside a fume hood):
First-Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention, as skin contact may be fatal.[2][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention.[3]
Waste Disposal: A Responsible Conclusion
Proper disposal is a critical final step in the chemical's lifecycle. All materials contaminated with this compound must be treated as hazardous waste.[14]
Caption: Decision workflow for the disposal of this compound waste.
Disposal Protocol:
-
Segregation: Do not mix this waste stream with other incompatible waste types.[14][16] All contaminated items, including excess reagent, solutions, contaminated labware, and used PPE, must be segregated.
-
Containerization: Use a robust, leak-proof container that is compatible with the chemical.[16] The container must be kept tightly closed except when adding waste.[4][16]
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14][16]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from heat or ignition sources.[14]
-
Disposal: Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste management company.[11][14] This is typically done via high-temperature incineration.[14]
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
